3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEVTGNGZRHBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443687 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-80-5 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, a key building block in modern medicinal chemistry and drug development. The primary strategy detailed herein centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for carbon-carbon bond formation.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with a detailed retrosynthetic analysis, step-by-step experimental protocols for the synthesis of requisite precursors, and an in-depth examination of the final cross-coupling step. The causality behind experimental choices, mechanistic insights, and critical process parameters are discussed to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached by disconnecting the bond between the phenyl and pyrazole rings. This retrosynthetic disconnection points to a cross-coupling strategy, with the Suzuki-Miyaura reaction being the method of choice due to its high functional group tolerance and generally mild reaction conditions.[2]
The two key precursors identified through this analysis are a halogenated benzaldehyde derivative and a pyrazole-boronic acid or ester. Specifically, the synthesis converges on the coupling of 3-Bromobenzaldehyde (2) and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (3) .
Sources
An In-depth Technical Guide to 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde. This compound, belonging to the versatile pyrazole class of heterocycles, presents significant interest for medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering in-depth insights into its molecular characteristics and synthetic accessibility. The guide details a robust synthetic protocol, discusses its potential biological activities based on the well-established pharmacology of the pyrazole scaffold, and presents its physicochemical properties in a structured format.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs. Its structural versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. Pyrazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound incorporates this key heterocyclic motif, making it a molecule of considerable interest for the development of novel therapeutic agents and functional materials.
Molecular Structure and Identifiers
The unique arrangement of the methyl-pyrazolyl substituent on the benzaldehyde ring dictates the molecule's chemical reactivity and biological interaction potential.
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va2 [label=""]; wa2 [label=""]; xa2 [label=""]; ya2 [label=""]; za2 [label=""]; ab2 [label=""]; bb2 [label=""]; cb2 [label=""]; db2 [label=""]; eb2 [label=""]; fb2 [label=""]; gb2 [label=""]; hb2 [label=""]; ib2 [label=""]; jb2 [label=""]; kb2 [label=""]; lb2 [label=""]; mb2 [label=""]; nb2 [label=""]; ob2 [label=""]; pb2 [label=""]; qb2 [label=""]; rb2 [label=""]; sb2 [label=""]; tb2 [label=""]; ub2 [label=""]; vb2 [label=""]; wb2 [label=""]; xb2 [label=""]; yb2 [label=""]; zb2 [label=""]; ac2 [label=""]; bc2 [label=""]; cc2 [label=""]; dc2 [label=""]; ec2 [label=""]; fc2 [label=""]; gc2 [label=""]; hc2 [label=""]; ic2 [label=""]; jc2 [label=""]; kc2 [label=""]; lc2 [label=""]; mc2 [label=""]; nc2 [label=""]; oc2 [label=""]; pc2 [label=""]; qc2 [label=""]; rc2 [label=""]; sc2 [label=""]; tc2 [label=""]; uc2 [label=""]; vc2 [label=""]; wc2 [label=""]; xc2 [label=""]; yc2 [label=""]; zc2 [label=""]; ad2 [label=""]; bd2 [label=""]; cd2 [label=""]; dd2 [label=""]; ed2 [label=""]; fd2 [label=""]; 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rf2 [label=""]; sf2 [label=""]; tf2 [label=""]; uf2 [label=""]; vf2 [label=""]; wf2 [label=""]; xf2 [label=""]; yf2 [label=""]; zf2 [label=""]; ag2 [label=""]; bg2 [label=""]; cg2 [label=""]; dg2 [label=""]; eg2 [label=""]; fg2 [label=""]; gg2 [label=""]; hg2 [label=""]; ig2 [label=""]; jg2 [label=""]; kg2 [label=""]; lg2 [label=""]; mg2 [label=""]; ng2 [label=""]; og2 [label=""]; pg2 [label=""]; qg2 [label=""]; rg2 [label=""]; sg2 [label=""]; tg2 [label=""]; ug2 [label=""]; vg2 [label=""]; wg2 [label=""]; xg2 [label=""]; yg2 [label=""]; zg2 [label=""]; ah2 [label=""]; bh2 [label=""]; ch2 [label=""]; dh2 [label=""]; eh2 [label=""]; fh2 [label=""]; gh2 [label=""]; hh2 [label=""]; ih2 [label=""]; jh2 [label=""]; kh2 [label=""]; lh2 [label=""]; mh2 [label=""]; nh2 [label=""]; oh2 [label=""]; ph2 [label=""]; qh2 [label=""]; rh2 [label=""]; sh2 [label=""]; th2 [label=""]; uh2 [label=""]; vh2 [label=""]; wh2 [label=""]; xh2 [label=""]; yh2 [label=""]; zh2 [label=""]; ai2 [label=""]; bi2 [label=""]; ci2 [label=""]; di2 [label=""]; ei2 [label=""]; fi2 [label=""]; gi2 [label=""]; hi2 [label=""]; ii2 [label=""]; ji2 [label=""]; ki2 [label=""]; li2 [label=""]; mi2 [label=""]; ni2 [label=""]; oi2 [label=""]; pi2 [label=""]; qi2 [label=""]; ri2 [label=""]; si2 [label=""]; ti2 [label=""]; ui2 [label=""]; vi2 [label=""]; wi2 [label=""]; xi2 [label=""]; yi2 [label=""]; zi2 [label=""]; aj2 [label=""]; bj2 [label=""]; cj2 [label=""]; dj2 [label=""]; ej2 [label=""]; fj2 [label=""]; gj2 [label=""]; hj2 [label=""]; ij2 [label=""]; jj2 [label=""]; kj2 [label=""]; lj2 [label=""]; mj2 [label=""]; nj2 [label=""]; oj2 [label=""]; pj2 [label=""]; qj2 [label=""]; rj2 [label=""]; sj2 [label=""]; tj2 [label=""]; uj2 [label=""]; vj2 [label=""]; wj2 [label=""]; xj2 [label=""]; yj2 [label=""]; zj2 [label=""]; ak2 [label=""]; bk2 [label=""]; ck2 [label=""]; dk2 [label=""]; ek2 [label=""]; fk2 [label=""]; gk2 [label=""]; hk2 [label=""]; ik2 [label=""]; jk2 [label=""]; kk2 [label=""]; lk2 [label=""]; mk2 [label=""]; nk2 [label=""]; ok2 [label=""]; pk2 [label=""]; qk2 [label=""]; rk2 [label=""]; sk2 [label=""]; tk2 [label=""]; uk2 [label=""]; vk2 [label=""]; wk2 [label=""]; xk2 [label=""]; yk2 [label=""]; zk2 [label=""]; al2 [label=""]; bl2 [label=""]; cl2 [label=""]; dl2 [label=""]; el2 [label=""]; fl2 [label=""]; gl2 [label=""]; hl2 [label=""]; il2 [label=""]; jl2 [label=""]; kl2 [label=""]; ll2 [label=""]; ml2 [label=""]; nl2 [label=""]; ol2 [label=""]; pl2 [label=""]; ql2 [label=""]; rl2 [label=""]; sl2 [label=""]; tl2 [label=""]; ul2 [label=""]; vl2 [label=""]; wl2 [label=""]; xl2 [label=""]; yl2 [label=""]; zl2 [label=""]; am2 [label=""]; bm2 [label=""]; cm2 [label=""]; dm2 [label=""]; em2 [label=""]; fm2 [label=""]; gm2 [label=""]; hm2 [label=""]; im2 [label=""]; jm2 [label=""]; km2 [label=""]; lm2 [label=""]; mm2 [label=""]; nm2 [label=""]; om2 [label=""]; pm2 [label=""]; qm2 [label=""]; rm2 [label=""]; sm2 [label=""]; tm2 [label=""]; um2 [label=""]; vm2 [label=""]; wm2 [label=""]; xm2 [label=""]; ym2 [label=""]; zm2 [label=""]; an2 [label=""]; bn2 [label=""]; cn2 [label=""]; dn2 [label=""]; en2 [label=""]; fn2 [label=""]; gn2 [label=""]; hn2 [label=""]; in2 [label=""]; jn2 [label=""]; kn2 [label=""]; ln2 [label=""]; mn2 [label=""]; nn2 [label=""]; on2 [label=""]; pn2 [label=""]; qn2 [label=""]; rn2 [label=""]; sn2 [label=""]; tn2 [label=""]; un2 [label=""]; vn2 [label=""]; wn2 [label=""]; xn2 [label=""]; yn2 [label=""]; zn2 [label=""]; ao2 [label=""]; bo2 [label=""]; co2 [label=""]; do2 [label=""]; eo2 [label=""]; fo2 [label=""]; go2 [label=""]; ho2 [label=""]; io2 [label=""]; jo2 [label=""]; ko2 [label=""]; lo2 [label=""]; mo2 [label=""]; no2 [label=""]; oo2 [label=""]; po2 [label=""]; qo2 [label=""]; ro2 [label=""]; so2 [label=""]; to2 [label=""]; uo2 [label=""]; vo2 [label=""]; wo2 [label=""]; xo2 [label=""]; yo2 [label=""]; zo2 [label=""]; ap2 [label=""]; bp2 [label=""]; cp2 [label=""]; dp2 [label=""]; ep2 [label=""]; fp2 [label=""]; gp2 [label=""]; hp2 [label=""]; ip2 [label=""]; jp2 [label=""]; kp2 [label=""]; lp2 [label=""]; mp2 [label=""]; np2 [label=""]; op2 [label=""]; pp2 [label=""]; qp2 [label=""]; rp2 [label=""]; sp2 [label=""]; tp2 [label=""]; up2 [label=""]; vp2 [label=""]; wp2 [label=""]; xp2 [label=""]; yp2 [label=""]; zp2 [label=""]; aq2 [label=""]; bq2 [label=""]; cq2 [label=""]; dq2 [label=""]; eq2 [label=""]; fq2 [label=""]; gq2 [label=""]; hq2 [label=""]; iq2 [label=""]; jq2 [label=""]; kq2 [label=""]; lq2 [label=""]; mq2 [label=""]; nq2 [label=""]; oq2 [label=""]; pq2 [label=""]; qq2 [label=""]; rq2 [label=""]; sq2 [label=""]; tq2 [label=""]; uq2 [label=""]; vq2 [label=""]; wq2 [label=""]; xq2 [label=""]; yq2 [label=""]; zq2 [label=""]; ar2 [label=""]; br2 [label=""]; cr2 [label=""]; dr2 [label=""]; er2 [label=""]; fr2 [label=""]; gr2 [label=""]; hr2 [label=""]; ir2 [label=""]; jr2 [label=""]; kr2 [label=""]; lr2 [label=""]; mr2 [label=""]; nr2 [label=""]; or2 [label=""]; pr2 [label=""]; qr2 [label=""]; rr2 [label=""]; sr2 [label=""]; tr2 [label=""]; ur2 [label=""]; vr2 [label=""]; wr2 [label=""]; xr2 [label=""]; yr2 [label=""]; zr2 [label=""]; as2 [label=""]; bs2 [label=""]; cs2 [label=""]; ds2 [label=""]; es2 [label=""]; fs2 [label=""]; gs2 [label=""]; hs2 [label=""]; is2 [label=""]; js2 [label=""]; ks2 [label=""]; ls2 [label=""]; ms2 [label=""]; ns2 [label=""]; os2 [label=""]; ps2 [label=""]; qs2 [label=""]; rs2 [label=""]; ss2 [label=""]; ts2 [label=""]; us2 [label=""]; vs2 [label=""]; ws2 [label=""]; xs2 [label=""]; ys2 [label=""]; zs2 [label=""]; at2 [label=""]; bt2 [label=""]; ct2 [label=""]; dt2 [label=""]; et2 [label=""]; ft2 [label=""]; gt2 [label=""]; ht2 [label=""]; it2 [label=""]; jt2 [label=""]; kt2 [label=""]; lt2 [label=""]; mt2 [label=""]; nt2 [label=""]; ot2 [label=""]; pt2 [label=""]; qt2 [label=""]; rt2 [label=""]; st2 [label=""]; tt2 [label=""]; ut2 [label=""]; vt2 [label=""]; wt2 [label=""]; xt2 [label=""]; yt2 [label=""]; zt2 [label=""]; au2 [label=""]; bu2 [label=""]; cu2 [label=""]; du2 [label=""]; eu2 [label=""]; fu2 [label=""]; gu2 [label=""]; hu2 [label=""]; iu2 [label=""]; ju2 [label=""]; ku2 [label=""]; lu2 [label=""]; mu2 [label=""]; nu2 [label=""]; ou2 [label=""]; pu2 [label=""]; qu2 [label=""]; ru2 [label=""]; su2 [label=""]; tu2 [label=""]; uu2 [label=""]; vu2 [label=""]; wu2 [label=""]; xu2 [label=""]; yu2 [label=""]; zu2 [label=""]; av2 [label=""]; bv2 [label=""]; cv2 [label=""]; dv2 [label=""]; ev2 [label=""]; fv2 [label=""]; gv2 [label=""]; hv2 [label=""]; iv2 [label=""]; jv2 [label=""]; kv2 [label=""]; lv2 [label=""]; mv2 [label=""]; nv2 [label=""]; ov2 [label=""]; pv2 [label=""]; qv2 [label=""]; rv2 [label=""]; sv2 [label=""]; tv2 [label=""]; uv2 [label=""]; vv2 [label=""]; wv2 [label=""]; xv2 [label=""]; yv2 [label=""]; zv2 [label=""]; aw2 [label=""]; bw2 [label=""]; cw2 [label=""]; dw2 [label=""]; ew2 [label=""]; fw2 [label=""]; gw2 [label=""]; hw2 [label=""]; iw2 [label=""]; jw2 [label=""]; kw2 [label=""]; lw2 [label=""]; mw2 [label=""]; nw2 [label=""]; ow2 [label=""]; pw2 [label=""]; qw2 [label=""]; rw2 [label=""]; sw2 [label=""]; tw2 [label=""]; uw2 [label=""]; vw2 [label=""]; ww2 [label=""]; xw2 [label=""]; yw2 [label=""]; zw2 [label=""]; ax2 [label=""]; bx2 [label=""]; cx2 [label=""]; dx2 [label=""]; ex2 [label=""]; fx2 [label=""]; gx2 [label=""]; hx2 [label=""]; ix2 [label=""]; jx2 [label=""]; kx2 [label=""]; lx2 [label=""]; mx2 [label=""]; nx2 [label=""]; ox2 [label=""]; px2 [label=""]; qx2 [label=""]; rx2 [label=""]; sx2 [label=""]; tx2 [label=""]; ux2 [label=""]; vx2 [label=""]; wx2 [label=""]; xx2 [label=""]; yx2 [label=""]; zx2 [label=""]; ay2 [label=""]; by2 [label=""]; cy2 [label=""]; dy2 [label=""]; ey2 [label=""]; fy2 [label=""]; gy2 [label=""]; hy2 [label=""]; iy2 [label=""]; jy2 [label=""]; ky2 [label=""]; ly2 [label=""]; my2 [label=""]; ny2 [label=""]; oy2 [label=""]; py2 [label=""]; qy2 [label=""]; ry2 [label=""]; sy2 [label=""]; ty2 [label=""]; uy2 [label=""]; vy2 [label=""]; wy2 [label=""]; xy2 [label=""]; yy2 [label=""]; zy2 [label=""]; az2 [label=""]; bz2 [label=""]; cz2 [label=""]; dz2 [label=""]; ez2 [label=""]; fz2 [label=""]; gz2 [label=""]; hz2 [label=""]; iz2 [label=""]; jz2 [label=""]; kz2 [label=""]; lz2 [label=""]; mz2 [label=""]; nz2 [label=""]; oz2 [label=""]; pz2 [label=""]; qz2 [label=""]; rz2 [label=""]; sz2 [label=""]; tz2 [label=""]; uz2 [label=""]; vz2 [label=""]; wz2 [label=""]; xz2 [label=""]; yz2 [label=""]; zz2 [label=""]; ba3 [label=""]; ca3 [label=""]; da3 [label=""]; ea3 [label=""]; fa3 [label=""]; ga3 [label=""]; ha3 [label=""]; ia3 [label=""]; ja3 [label=""]; ka3 [label=""]; la3 [label=""]; ma3 [label=""]; na3 [label=""]; oa3 [label=""]; pa3 [label=""]; qa3 [label=""]; ra3 [label=""]; sa3 [label=""]; ta3 [label=""]; ua3 [label=""]; va3 [label=""]; wa3 [label=""]; xa3 [label=""]; ya3 [label=""]; za3 [label=""]; ab3 [label=""]; bb3 [label=""]; cb3 [label=""]; db3 [label=""]; eb3 [label=""]; fb3 [label=""]; gb3 [label=""]; hb3 [label=""]; ib3 [label=""]; jb3 [label=""]; kb3 [label=""]; lb3 [label=""]; mb3 [label=""]; nb3 [label=""]; ob3 [label=""]; pb3 [label=""]; qb3 [label=""]; rb3 [label=""]; sb3 [label=""]; tb3 [label=""]; ub3 [label=""]; vb3 [label=""]; wb3 [label=""]; xb3 [label=""]; yb3 [label=""]; zb3 [label=""]; ac3 [label=""]; bc3 [label=""]; cc3 [label=""]; dc3 [label=""]; ec3 [label=""]; fc3 [label=""]; gc3 [label=""]; hc3 [label=""]; ic3 [label=""]; jc3 [label=""]; kc3 [label=""]; lc3 [label=""]; mc3 [label=""]; nc3 [label=""]; oc3 [label=""]; pc3 [label=""]; qc3 [label=""]; rc3 [label=""]; sc3 [label=""]; tc3 [label=""]; uc3 [label=""]; vc3 [label=""]; wc3 [label=""]; xc3 [label=""]; yc3 [label=""]; zc3 [label=""]; ad3 [label=""]; bd3 [label=""]; cd3 [label=""]; dd3 [label=""]; ed3 [label=""]; fd3 [label=""]; gd3 [label=""]; hd3 [label=""]; id3 [label=""]; jd3 [label=""]; kd3 [label=""]; ld3 [label=""]; md3 [label=""]; nd3 [label=""]; od3 [label=""]; pd3 [label=""]; qd3 [label=""]; rd3 [label=""]; sd3 [label=""]; td3 [label=""]; ud3 [label=""]; vd3 [label=""]; wd3 [label=""]; xd3 [label=""]; yd3 [label=""]; zd3 [label=""]; ae3 [label=""]; be3 [label=""]; ce3 [label=""]; de3 [label=""]; ee3 [label=""]; fe3 [label=""]; ge3 [label=""]; he3 [label=""]; ie3 [label=""]; je3 [label=""]; ke3 [label=""]; le3 [label=""]; me3 [label=""]; ne3 [label=""]; oe3 [label=""]; pe3 [label=""]; qe3 [label=""]; re3 [label=""]; se3 [label=""]; te3 [label=""]; ue3 [label=""]; ve3 [label=""]; we3 [label=""]; xe3 [label=""]; ye3 [label=""]; ze3 [label=""]; af3 [label=""]; bf3 [label=""]; cf3 [label=""]; df3 [label=""]; ef3 [label=""]; ff3 [label=""]; gf3 [label=""]; hf3 [label=""]; if3 [label=""]; jf3 [label=""]; kf3 [label=""]; lf3 [label=""]; mf3 [label=""]; nf3 [label=""]; of3 [label=""]; pf3 [label=""]; qf3 [label=""]; rf3 [label=""]; sf3 [label=""]; tf3 [label=""]; uf3 [label=""]; vf3 [label=""]; wf3 [label=""]; xf3 [label=""]; yf3 [label=""]; zf3 [label=""]; ag3 [label=""]; bg3 [label=""]; cg3 [label=""]; dg3 [label=""]; eg3 [label=""]; fg3 [label=""]; gg3 [label=""]; hg3 [label=""]; ig3 [label=""]; jg3 [label=""]; kg3 [label=""]; lg3 [label=""]; mg3 [label=""]; ng3 [label=""]; og3 [label=""]; pg3 [label=""]; qg3 [label=""]; rg3 [label=""]; sg3 [label=""]; tg3 [label=""]; ug3 [label=""]; vg3 [label=""]; wg3 [label=""]; xg3 [label=""]; yg3 [label=""]; zg3 [label=""]; ah3 [label=""]; bh3 [label=""]; ch3 [label=""]; dh3 [label=""]; eh3 [label=""]; fh3 [label=""]; gh3 [label=""]; hh3 [label=""]; ih3 [label=""]; jh3 [label=""]; kh3 [label=""]; lh3 [label=""]; mh3 [label=""]; nh3 [label=""]; oh3 [label=""]; ph3 [label=""]; qh3 [label=""]; rh3 [label=""]; sh3 [label=""]; th3 [label=""]; uh3 [label=""]; vh3 [label=""]; wh3 [label=""]; xh3 [label=""]; yh3 [label=""]; zh3 [label=""]; ai3 [label=""]; bi3 [label=""]; ci3 [label=""]; di3 [label=""]; ei3 [label=""]; fi3 [label=""]; gi3 [label=""]; hi3 [label=""]; ii3 [label=""]; ji3 [label=""]; ki3 [label=""]; li3 [label=""]; mi3 [label=""]; ni3 [label=""]; oi3 [label=""]; pi3 [label=""]; qi3 [label=""]; ri3 [label=""]; si3 [label=""]; ti3 [label=""]; ui3 [label=""]; vi3 [label=""]; wi3 [label=""]; xi3 [label=""]; yi3 [label=""]; zi3 [label=""]; aj3 [label=""]; bj3 [label=""]; cj3 [label=""]; dj3 [label=""]; ej3 [label=""]; fj3 [label=""]; gj3 [label=""]; hj3 [label=""]; ij3 [label=""]; jj3 [label=""]; kj3 [label=""]; lj3 [label=""]; mj3 [label=""]; nj3 [label=""]; oj3 [label=""]; pj3 [label=""]; qj3 [label=""]; rj3 [label=""]; sj3 [label=""]; tj3 [label=""]; uj3 [label=""]; vj3 [label=""]; wj3 [label=""]; xj3 [label=""]; yj3 [label=""]; zj3 [label=""]; ak3 [label=""]; bk3 [label=""]; ck3 [label=""]; dk3 [label=""]; ek3 [label=""]; fk3 [label=""]; gk3 [label=""]; hk3 [label=""]; ik3 [label=""]; jk3 [label=""]; kk3 [label=""]; lk3 [label=""]; mk3 [label=""]; nk3 [label=""]; ok3 [label=""]; pk3 [label=""]; qk3 [label=""]; rk3 [label=""]; sk3 [label=""]; tk3 [label=""]; uk3 [label=""]; vk3 [label=""]; wk3 [label=""]; xk3 [label=""]; yk3 [label=""]; zk3 [label=""]; al3 [label=""]; bl3 [label=""]; cl3 [label=""]; dl3 [label=""]; el3 [label=""]; fl3 [label=""]; gl3 [label=""]; hl3 [label=""]; il3 [label=""]; jl3 [label=""]; kl3 [label=""]; ll3 [label=""]; ml3 [label=""]; nl3 [label=""]; ol3 [label=""]; pl3 [label=""]; ql3 [label=""]; rl3 [label=""]; sl3 [label=""]; tl3 [label=""]; ul3 [label=""]; vl3 [label=""]; wl3 [label=""]; xl3 [label=""]; yl3 [label=""]; zl3 [label=""]; am3 [label=""]; bm3 [label=""]; cm3 [label=""]; dm3 [label=""]; em3 [label=""]; fm3 [label=""]; gm3 [label=""]; hm3 [label=""]; im3 [label=""]; jm3 [label=""]; km3 [label=""]; lm3 [label=""]; mm3 [label=""]; nm3 [label=""]; om3 [label=""]; pm3 [label=""]; qm3 [label=""]; rm3 [label=""]; sm3 [label=""]; tm3 [label=""]; um3 [label=""]; vm3 [label=""]; wm3 [label=""]; xm3 [label=""]; ym3 [label=""]; zm3 [label=""]; an3 [label=""]; bn3 [label=""]; cn3 [label=""]; dn3 [label=""]; en3 [label=""]; fn3 [label=""]; gn3 [label=""]; hn3 [label=""]; in3 [label=""]; jn3 [label=""]; kn3 [label=""]; ln3 [label=""]; mn3 [label=""]; nn3 [label=""]; on3 [label=""]; pn3 [label=""]; qn3 [label=""]; rn3 [label=""]; sn3 [label=""]; tn3 [label=""]; un3 [label=""]; vn3 [label=""]; wn3 [label=""]; xn3 [label=""]; yn3 [label=""]; zn3 [label=""]; ao3 [label=""]; bo3 [label=""]; co3 [label=""]; do3 [label=""]; eo3 [label=""]; fo3 [label=""]; go3 [label=""]; ho3 [label=""]; io3 [label=""]; jo3 [label=""]; ko3 [label=""]; lo3 [label=""]; mo3 [label=""]; no3 [label=""]; oo3 [label=""]; po3 [label=""]; qo3 [label=""]; ro3 [label=""]; so3 [label=""]; to3 [label=""]; uo3 [label=""]; vo3 [label=""]; wo3 [label=""]; xo3 [label=""]; yo3 [label=""]; zo3 [label=""]; ap3 [label=""]; bp3 [label=""]; cp3 [label=""]; dp3 [label=""]; ep3 [label=""]; fp3 [label=""]; gp3 [label=""]; hp3 [label=""]; ip3 [label=""]; jp3 [label=""]; kp3 [label=""]; lp3 [label=""]; mp3 [label=""]; np3 [label=""]; op3 [label=""]; pp3 [label=""]; qp3 [label=""]; rp3 [label=""]; sp3 [label=""]; tp3 [label=""]; up3 [label=""]; vp3 [label=""]; wp3 [label=""]; xp3 [label=""]; yp3 [label=""]; zp3 [label=""]; aq3 [label=""]; bq3 [label=""]; cq3 [label=""]; dq3 [label=""]; eq3 [label=""]; fq3 [label=""]; gq3 [label=""]; hq3 [label=""]; iq3 [label=""]; jq3 [label=""]; kq3 [label=""]; lq3 [label=""]; mq3 [label=""]; nq3 [label=""]; oq3 [label=""]; pq3 [label=""]; qq3 [label=""]; rq3 [label=""]; sq3 [label=""]; tq3 [label=""]; uq3 [label=""]; vq3 [label=""]; wq3 [label=""]; xq3 [label=""]; yq3 [label=""]; zq3 [label=""]; ar3 [label=""]; br3 [label=""]; cr3 [label=""]; dr3 [label=""]; er3 [label=""]; fr3 [label=""]; gr3 [label=""]; hr3 [label=""]; ir3 [label=""]; jr3 [label=""]; kr3 [label=""]; lr3 [label=""]; mr3 [label=""]; nr3 [label=""]; or3 [label=""]; pr3 [label=""]; qr3 [label=""]; rr3 [label=""]; sr3 [label=""]; tr3 [label=""]; ur3 [label=""]; vr3 [label=""]; wr3 [label=""]; xr3 [label=""]; yr3 [label=""]; zr3 [label=""]; as3 [label=""]; bs3 [label=""]; cs3 [label=""]; ds3 [label=""]; es3 [label=""]; fs3 [label=""]; gs3 [label=""]; hs3 [label=""]; is3 [label=""]; js3 [label=""]; ks3 [label=""]; ls3 [label=""]; ms3 [label=""]; ns3 [label=""]; os3 [label=""]; ps3 [label=""]; qs3 [label=""]; rs3 [label=""]; ss3 [label=""]; ts3 [label=""]; us3 [label=""]; vs3 [label=""]; ws3 [label=""]; xs3 [label=""]; ys3 [label=""]; zs3 [label=""]; at3 [label=""]; bt3 [label=""]; ct3 [label=""]; dt3 [label=""]; et3 [label=""]; ft3 [label=""]; gt3 [label=""]; ht3 [label=""]; it3 [label=""]; jt3 [label=""]; kt3 [label=""]; lt3 [label=""]; mt3 [label=""]; nt3 [label=""]; ot3 [label=""]; pt3 [label=""]; qt3 [label=""]; rt3 [label=""]; st3 [label=""]; tt3 [label=""]; ut3 [label=""]; vt3 [label=""]; wt3 [label=""]; xt3 [label=""]; yt3 [label=""]; zt3 [label=""]; au3 [label=""]; bu3 [label=""]; cu3 [label=""]; du3 [label=""]; eu3 [label=""]; fu3 [label=""]; gu3 [label=""]; hu3 [label=""]; iu3 [label=""]; ju3 [label=""]; ku3 [label=""]; lu3 [label=""]; mu3 [label=""]; nu3 [label=""]; ou3 [label=""]; pu3 [label=""]; qu3 [label=""]; ru3 [label=""]; su3 [label=""]; tu3 [label=""]; uu3 [label=""]; vu3 [label=""]; wu3 [label=""]; xu3 [label=""]; yu3 [label=""]; zu3 [label=""]; av3 [label=""]; bv3 [label=""]; cv3 [label=""]; dv3 [label=""]; ev3 [label=""]; fv3 [label=""]; gv3 [label=""]; hv3 [label=""]; iv3 [label=""]; jv3 [label=""]; kv3 [label=""]; lv3 [label=""]; mv3 [label=""]; nv3 [label=""]; ov3 [label=""]; pv3 [label=""]; qv3 [label=""]; rv3 [label=""]; sv3 [label=""]; tv3 [label=""]; uv3 [label=""]; vv3 [label=""]; wv3 [label=""]; xv3 [label=""]; yv3 [label=""]; zv3 [label=""]; aw3 [label=""]; bw3 [label=""]; cw3 [label=""]; dw3 [label=""]; ew3 [label=""]; fw3 [label=""]; gw3 [label=""]; hw3 [label=""]; iw3 [label=""]; jw3 [label=""]; kw3 [label=""]; lw3 [label=""]; mw3 [label=""]; nw3 [label=""]; ow3 [label=""]; pw3 [label=""]; qw3 [label=""]; rw3 [label=""]; sw3 [label=""]; tw3 [label=""]; uw3 [label=""]; vw3 [label=""]; ww3 [label=""]; xw3 [label=""]; yw3 [label=""]; zw3 [label=""]; ax3 [label=""]; bx3 [label=""]; cx3 [label=""]; dx3 [label=""]; ex3 [label=""]; fx3 [label=""]; gx3 [label=""]; hx3 [label=""]; ix3 [label=""]; jx3 [label=""]; kx3 [label=""]; lx3 [label=""]; mx3 [label=""]; nx3 [label=""]; ox3 [label=""]; px3 [label=""]; qx3 [label=""]; rx3 [label=""]; sx3 [label=""]; tx3 [label=""]; ux3 [label=""]; vx3 [label=""]; wx3 [label=""]; xx3 [label=""]; yx3 [label=""]; zx3 [label=""]; ay3 [label=""]; by3 [label=""]; cy3 [label=""]; dy3 [label=""]; ey3 [label=""]; fy3 [label=""]; gy3 [label=""]; hy3 [label=""]; iy3 [label=""]; jy3 [label=""]; ky3 [label=""]; ly3 [label=""]; my3 [label=""]; ny3 [label=""]; oy3 [label=""]; py3 [label=""]; qy3 [label=""]; ry3 [label=""]; sy3 [label=""]; ty3 [label=""]; uy3 [label=""]; vy3 [label=""]; wy3 [label=""]; xy3 [label=""]; yy3 [label=""]; zy3 [label=""]; az3 [label=""]; bz3 [label=""]; cz3 [label=""]; dz3 [label=""]; ez3 [label=""]; fz3 [label=""]; gz3 [label=""]; hz3 [label=""]; iz3 [label=""]; jz3 [label=""]; kz3 [label=""]; lz3 [label=""]; mz3 [label=""]; nz3 [label=""]; oz3 [label=""]; pz3 [label=""]; qz3 [label=""]; rz3 [label=""]; sz3 [label=""]; 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nk10 [label=""]; ok10 [label=""]; pk10 [label=""]; qk10 [label=""]; rk10 [label=""]; sk10 [label=""]; tk10 [label=""]; uk10 [label=""]; vk10 [label=""]; wk10 [label=""]; xk10 [label=""]; yk10 [label=""]; zk10 [label=""]; al10 [label=""]; bl10 [label=""]; cl10 [label=""]; dl10 [label=""]; el10 [label=""]; fl10 [label=""]; gl10 [label=""]; hl10 [label=""]; il10 [label=""]; jl10 [label=""]; kl10 [label=""]; ll10 [label=""]; ml10 [label=""]; nl10 [label=""]; ol10 [label=""]; pl10 [label=""]; ql10 [label=""]; rl10 [label=""]; sl10 [label=""]; tl10 [label=""]; ul10 [label=""]; vl10 [label=""]; wl10 [label=""]; xl10 [label=""]; yl10 [label=""]; zl10 [label=""]; am10 [label=""]; bm10 [label=""]; cm10 [label=""]; dm10 [label=""]; em10 [label=""]; fm10 [label=""]; gm10 [label=""]; hm10 [label=""]; im10 [label=""]; jm10 [label=""]; km10 [label=""]; lm10 [label=""]; mm10 [label=""]; nm10 [label=""]; om10 [label=""]; pm10 [label=""]; qm10 [label=""]; rm10 [label=""]; sm10 [label=""]; tm10 [label=""]; um10 [label=""]; vm10 [label=""]; wm10 [label=""]; xm10 [label=""]; ym10 [label=""]; zm10 [label=""]; an10 [label=""]; bn10 [label=""]; cn10 [label=""]; dn10 [label=""]; en10 [label=""]; fn10 [label=""]; gn10 [label=""]; hn10 [label=""]; in10 [label=""]; jn10 [label=""]; kn10 [label=""]; ln10 [label=""]; mn10 [label=""]; nn10 [label=""]; on10 [label=""]; pn10 [label=""]; qn10 [label=""]; rn10 [label=""]; sn10 [label=""]; tn10 [label=""]; un10 [label=""]; vn10 [label=""]; wn10 [label=""]; xn10 [label=""]; yn10 [label=""]; zn10 [label=""]; ao10 [label=""]; bo10 [label=""]; co10 [label=""]; do10 [label=""]; eo10 [label=""]; fo10 [label=""]; go10 [label=""]; ho10 [label=""]; io10 [label=""]; jo10 [label=""]; ko10 [label=""]; lo10 [label=""]; mo10 [label=""]; no10 [label=""]; oo10 [label=""]; po10 [label=""]; qo10 [label=""]; ro10 [label=""]; so10 [label=""]; to10 [label=""]; uo10 [label=""]; vo10 [label=""]; wo10 [label=""]; xo10 [label=""]; yo10 [label=""]; zo10 [label=""]; ap10 [label=""]; bp10 [label=""]; cp10 [label=""]; dp10 [label=""]; ep10 [label=""]; fp10 [label=""]; gp10 [label=""]; hp10 [label=""]; ip10 [label=""]; jp10 [label=""]; kp10 [label=""]; lp10 [label=""]; mp10 [label=""]; np10 [label=""]; op10 [label=""]; pp10 [label=""]; qp10 [label=""]; rp10 [label=""]; sp10 [label=""]; tp10 [label=""]; up10 [label=""]; vp10 [label=""]; wp10 [label=""]; xp10 [label=""]; yp10 [label=""]; zp10 [label=""]; aq10 [label=""]; bq10 [label=""]; cq10 [label=""]; dq10 [label=""]; eq10 [label=""]; fq10 [label=""]; gq10 [label=""]; hq10 [label=""]; iq10 [label=""]; jq10 [label=""]; kq10 [label=""]; lq10 [label=""]; mq10 [label=""]; nq10 [label=""]; oq10 [label=""]; pq10 [label=""]; qq10 [label=""]; rq10 [label=""]; sq10 [label=""]; tq10 [label=""]; uq10 [label=""]; vq10 [label=""]; wq10 [label=""]; xq10 [label=""]; yq10 [label=""]; zq10 [label=""]; ar10 [label=""]; br10 [label=""]; cr10 [label=""]; dr10 [label=""]; er10 [label=""]; fr10 [label=""]; gr10 [label=""]; hr10 [label=""]; ir10 [label=""]; jr10 [label=""]; kr10 [label=""]; lr10 [label=""]; mr10 [label=""]; nr10 [label=""]; or10 [label=""]; pr10 [label=""]; qr10 [label=""]; rr10 [label=""]; sr10 [label=""]; tr10 [label=""]; ur10 [label=""]; vr10 [label=""]; wr10 [label=""]; xr10 [label=""]; yr10 [label=""]; zr10 [label=""]; as10 [label=""]; bs10 [label=""]; cs10 [label=""]; ds10 [label=""]; es10 [label=""]; fs10 [label=""]; gs10 [label=""]; hs10 [label=""]; is10 [label=""]; js10 [label=""]; ks10 [label=""]; ls10 [label=""]; ms10 [label=""]; ns10 [label=""]; os10 [label=""]; ps10 [label=""]; qs10 [label=""]; rs10 [label=""]; ss10 [label=""]; ts10 [label=""]; us10 [label=""]; vs10 [label=""]; ws10 [label=""]; xs10 [label=""]; ys10 [label=""]; zs10 [label=""]; at10 [label=""]; bt10 [label=""]; ct10 [label=""]; dt10 [label=""]; et10 [label=""]; ft10 [label=""]; gt10 [label=""]; ht10 [label=""]; it10 [label=""]; jt10 [label=""]; kt10 [label=""]; lt10 [label=""]; mt10 [label=""]; nt10 [label=""]; ot10 [label=""]; pt10 [label=""]; qt10 [label=""]; rt10 [label=""]; st10 [label=""]; tt10 [label=""]; ut10 [label=""]; vt10 [label=""]; wt10 [label=""]; xt10 [label=""]; yt10 [label=""]; zt10 [label=""]; au10 [label=""]; bu10 [label=""]; cu10 [label=""]; du10 [label=""]; eu10 [label=""]; fu10 [label=""]; gu10 [label=""]; hu10 [label=""]; iu10 [label=""]; ju10 [label=""]; ku10 [label=""]; lu10 [label=""]; mu10 [label=""]; nu10 [label=""]; ou10 [label=""]; pu10 [label=""]; qu10 [label=""]; ru10 [label=""]; su10 [label=""]; tu10 [label=""]; uu10 [label=""]; vu10 [label=""]; wu10 [label=""]; xu10 [label=""]; yu10 [label=""]; zu10 [label=""]; av10 [label=""]; bv10 [label=""]; cv10 [label=""]; dv10 [label=""]; ev10 [label=""]; fv10 [label=""]; gv10 [label=""]; hv10 [label=""]; iv10 [label=""]; jv10 [label=""]; kv10 [label=""]; lv10 [label=""]; mv10 [label=""]; nv10 [label=""]; ov10 [label=""]; pv10 [label=""]; qv10 [label=""]; rv10 [label=""]; sv10 [label=""]; tv10 [label=""]; uv10 [label=""]; vv10 [label=""]; wv10 [label=""]; xv10 [label=""]; yv10 [label=""]; zv10 [label=""]; aw10 [label=""]; bw10 [label=""]; cw10 [label=""]; dw10 [label=""]; ew10 [label=""]; fw10 [label=""]; gw10 [label=""]; hw10 [label=""]; iw10 [label=""]; jw10 [label=""]; kw10 [label=""]; lw10 [label=""]; mw10 [label=""]; nw10 [label=""]; ow10 [label=""]; pw10 [label=""]; qw10 [label=""]; rw10 [label=""]; sw10 [label=""]; tw10 [label=""]; uw10 [label=""]; vw10 [label=""]; ww10 [label=""]; xw10 [label=""]; yw10 [label=""]; zw10 [label=""]; ax10 [label=""]; bx10 [labelzw10 [label=""]; ax10 [label=""]; bx10 [label
An In-depth Technical Guide to 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol, thorough characterization methods, and explores the potential therapeutic applications of this molecule, grounding all information in established scientific principles and authoritative references.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3][4]. The incorporation of a benzaldehyde moiety introduces a versatile functional group that can serve as a synthetic handle for further molecular elaboration or as a pharmacophoric element itself, capable of forming key interactions with biological targets. This compound represents a strategic design, combining the therapeutic potential of the pyrazole core with the synthetic versatility of benzaldehyde.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a 1-methylpyrazole ring linked at the 5-position to a benzaldehyde ring at the 3-position.
Molecular Formula: C₁₁H₁₀N₂O
Molecular Weight: 186.21 g/mol
CAS Number: 179056-80-5
A table summarizing the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem |
| Molecular Weight | 186.21 g/mol | PubChem |
| CAS Number | 179056-80-5 | Matrix Scientific |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction provides a direct and efficient method for linking the pyrazole and benzaldehyde rings[5][6][7][8]. The general synthetic strategy involves the coupling of a 5-halo-1-methylpyrazole with 3-formylphenylboronic acid.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Enduring Prominence of the Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Knorr in 1883, this unassuming scaffold has given rise to a vast and diverse library of compounds with a remarkable breadth of biological activities.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have made it a privileged core in numerous natural and synthetic bioactive molecules.[1] The therapeutic relevance of pyrazole derivatives is underscored by the number of FDA-approved drugs that feature this motif, including the well-known COX-2 inhibitor celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[1][3][4]
This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of effects, this guide delves into the underlying mechanisms of action, provides detailed experimental protocols for assessing biological activity, and presents key structure-activity relationship (SAR) insights to inform future drug design efforts.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a critical endeavor in modern medicine. Pyrazole derivatives have emerged as a promising class of compounds that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6][7]
Mechanism of Action
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells. Many pyrazole-based compounds have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[7] For instance, some derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[5] Others have been found to inhibit Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[5] Furthermore, some pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the disruption of microtubule dynamics.[5][8]
Signaling Pathway: Pyrazole Derivative as a Kinase Inhibitor
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 37 | MCF-7 | 5.21 | Apoptosis induction | [5] |
| Compound 43 | MCF-7 | 0.25 | PI3 Kinase inhibitor | [5] |
| Compound 59 | HepG2 | 2 | DNA binding | [5] |
| Derivative with 4-bromophenyl group | MCF-7 | 5.8 | Not specified | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[10] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prime example.[10][11]
Mechanism of Action
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10] Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, such as the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[10][12][13]
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.[11][14]
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% w/v in normal saline)
-
Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin or Diclofenac)
-
Plebthysmometer
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and one or more test groups for the pyrazole derivative.
-
Compound Administration: Administer the pyrazole derivative or the standard drug orally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound | Assay | Result | Standard Drug | Reference |
| Compound 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | Diclofenac (86.72%) | [14] |
| Compound 8d | Carrageenan-induced paw edema | Optimal activity | Diclofenac sodium, Celecoxib | [14] |
| Compound 126 | Not specified | Highest anti-inflammatory profile | Not specified | [11] |
| Compound 9b | LPS-induced TNF-α release | 66.4% inhibition | Dexamethasone | [15] |
| Compound 4a | Xylene-induced ear edema | 48.71% inhibition | Dexamethasone (47.18%) | [15] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[1][16][17]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some pyrazole-thiazole hybrids have been shown to act as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[18] Others may exert their effects by inhibiting microbial metabolic pathways. The specific mechanism often depends on the substitution pattern of the pyrazole ring and the nature of the appended functional groups.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[18]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Pyrazole derivative stock solution (in DMSO)
-
Standard antimicrobial drug (e.g., Ampicillin, Fluconazole)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the pyrazole derivative and the standard drug in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| Thiazolo-pyrazole derivative 17 | MRSA | 4 | Not specified | [17] |
| Imidazo-pyridine substituted pyrazole 18 | E. coli, K. pneumoniae, P. aeruginosa | <1 | Ciprofloxacin | [17] |
| Quinoline-substituted pyrazole 19 | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 | Not specified | [17] |
| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | Tetracycline | [17] |
| Triazine-fused pyrazole 32 | Enterobacter cloacae | 0.48 | Tetracycline | [17] |
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases and neurological injuries represent a significant and growing healthcare challenge. Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, capable of mitigating neuronal damage and inflammation.[12][19][20]
Mechanism of Action
The neuroprotective effects of pyrazole derivatives are often linked to their anti-inflammatory and antioxidant properties.[12][21] In the context of neuroinflammation, which is a common feature of many neurological disorders, pyrazole compounds can suppress the activation of microglia, the resident immune cells of the central nervous system.[12] This can lead to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to neuronal damage.[12][21] For instance, some pyrazole derivatives have been shown to inhibit the expression of interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells.[12] Additionally, the ability of certain pyrazoles to inhibit monoamine oxidase B (MAO-B) has been explored for its potential in treating neurodegenerative diseases like Parkinson's disease.[14]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglial Cells
This in vitro model is commonly used to screen compounds for their anti-neuroinflammatory potential.[12]
Materials:
-
BV2 microglial cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Pyrazole derivative stock solution (in DMSO)
-
Reagents for quantifying inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Cell Culture: Culture BV2 cells in complete medium until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits.[12]
-
Gene Expression: Analyze the mRNA expression levels of inflammatory genes using quantitative reverse transcription PCR (qRT-PCR).[12]
-
-
Data Analysis: Determine the ability of the pyrazole derivative to reduce the LPS-induced production of inflammatory markers.
Quantitative Data: Neuroprotective Activity of a Representative Pyrazole Derivative
| Compound | Assay | Result | Comparison | Reference |
| Compound 6g | IL-6 suppression in LPS-stimulated BV2 cells | IC50 = 9.562 µM | Better than dexamethasone and celecoxib | [12] |
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its remarkable versatility allows for the fine-tuning of biological activity across a wide range of targets. This guide has provided a comprehensive overview of the key biological activities of pyrazole derivatives, along with practical experimental protocols and insights into their mechanisms of action. As our understanding of disease biology deepens, the rational design of novel pyrazole-based compounds holds immense promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and neurology. The continued exploration of this privileged scaffold is certain to yield the next generation of innovative medicines.
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The Pyrazole Nucleus: A Privileged Scaffold for Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and "privileged" structural status are underscored by its presence in a wide array of clinically successful drugs targeting a diverse range of pathologies.[2][3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental methodologies for their evaluation, and the intricate signaling pathways they modulate. Designed for researchers and drug development professionals, this document aims to serve as a comprehensive resource, synthesizing technical accuracy with field-proven insights to facilitate the discovery and development of novel pyrazole-based therapeutics.
Introduction: The Enduring Significance of the Pyrazole Scaffold
First described in 1883, the pyrazole nucleus has transitioned from a chemical curiosity to a mainstay in drug design.[1] Its unique electronic properties, synthetic accessibility, and ability to engage in various non-covalent interactions have cemented its role as a versatile pharmacophore.[5] The success of pyrazole-based drugs such as the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-cancer drug crizotinib, highlights the scaffold's capacity to be tailored for high-affinity and selective interactions with a multitude of biological targets.[2][6] This guide will systematically dissect the major classes of therapeutic targets for pyrazole compounds, providing both the biological rationale and the practical methodologies for their investigation.
Major Therapeutic Target Classes of Pyrazole Compounds
The therapeutic efficacy of pyrazole derivatives stems from their ability to modulate the activity of a wide range of biomolecules. This section will explore the most significant of these target classes.
Protein Kinases: The Central Hub of Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime focus for drug discovery. The pyrazole scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.[7][8]
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling, playing a critical role in immunity and hematopoiesis.[9] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a rapid signal transduction cascade from the cell membrane to the nucleus.[10] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[9]
Mechanism of Action: Pyrazole-based JAK inhibitors, such as the FDA-approved drug Ruxolitinib , act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STAT proteins.[2][11][12] This blockade of the JAK-STAT pathway leads to a reduction in the transcription of pro-inflammatory cytokines and other downstream targets.[13][14][15]
Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib
Caption: Ruxolitinib inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.
The MAPK signaling pathways are crucial for regulating cell proliferation, differentiation, and survival.[16][17] The p38 MAPK pathway, in particular, is a key mediator of inflammatory responses.[5]
Mechanism of Action: Pyrazole-urea based compounds have been developed as potent and selective inhibitors of p38 MAPK. These inhibitors often bind to an allosteric site, stabilizing an inactive conformation of the enzyme and preventing its activation.[5]
Signaling Pathway: p38 MAPK Pathway
Caption: Pyrazole compounds can inhibit p38 MAPK, blocking the inflammatory response cascade.
CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer.
Mechanism of Action: Pyrazole-based compounds have been designed to be potent inhibitors of various CDKs, including CDK2. These inhibitors typically compete with ATP for binding to the kinase active site, leading to cell cycle arrest and apoptosis in cancer cells.
-
Anaplastic Lymphoma Kinase (ALK): The pyrazole-containing drug Crizotinib is a potent inhibitor of ALK, which is often rearranged in non-small cell lung cancer.[18][19][20]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have been developed as inhibitors of VEGFR, a key mediator of angiogenesis.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Pyrazole-based inhibitors targeting components of this pathway are under active investigation.[1][16][21][22][23][24][25]
Signaling Pathway: PI3K/AKT/mTOR Pathway
Caption: Pyrazole inhibitors can target key kinases like PI3K and mTOR to block cell growth signals.
Enzymes
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][26][27][28][29]
Mechanism of Action: Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[3][26] Its chemical structure allows it to bind to the active site of COX-2, which is larger than that of the related COX-1 enzyme, thereby blocking the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[3][27]
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation.[4][6][14][19][30][31][32][33]
Mechanism of Action: Sildenafil , a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of PDE5.[2][14][31][32] By preventing the breakdown of cGMP, sildenafil enhances smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to its therapeutic effect in erectile dysfunction.[6][30] The structure of sildenafil mimics the guanosine base of cGMP, allowing it to act as a competitive inhibitor.[2]
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a role in a vast array of physiological processes.
The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, pain sensation, and mood.[7][21][34][35][36]
Mechanism of Action: Rimonabant , a pyrazole-based compound, acts as an inverse agonist of the CB1 receptor.[7][21][34][35][36] By binding to the receptor, it not only blocks the effects of endogenous cannabinoids but also reduces the receptor's basal level of activity, leading to decreased appetite.[21][34][35]
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other small molecules.
The androgen receptor is a nuclear receptor that is activated by androgens such as testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male characteristics.
Mechanism of Action: Stanozolol , a synthetic anabolic steroid with a pyrazole ring fused to the steroid nucleus, is an agonist of the androgen receptor.[13][17][37][38][39] Its binding to the receptor leads to the modulation of gene expression, resulting in anabolic effects.
Quantitative Data on Pyrazole Compound Activity
The following tables summarize the in vitro activity of representative pyrazole compounds against their respective targets.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50/Ki | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (IC50) | [29] |
| Crizotinib | ALK, MET | Potent inhibitor | [18][20] |
| Afuresertib | Akt1 | 1.3 nM (IC50) | [36] |
| Gandotinib | JAK2 | Potent and selective | |
| Encorafenib | BRAF | Potent inhibitor | [22] |
| Erdafitinib | FGFR | Potent inhibitor | |
| Pralsetinib | RET | Potent inhibitor | [22] |
| Pirtobrutinib | BTK | Potent inhibitor | |
| Avapritinib | KIT, PDGFRA | Potent inhibitor |
Table 2: Pyrazole-Based Enzyme Inhibitors
| Compound | Target Enzyme | IC50/Ki | Selectivity (vs. related isoform) | Reference(s) |
| Celecoxib | COX-2 | 0.04 µM (IC50) | ~30-fold vs. COX-1 | [27] |
| Sildenafil | PDE5 | 3.5 nM (IC50) | >1000-fold vs. PDE1, 2, 3, 4 | |
| PYZ10 | COX-2 | 0.0283 nM (IC50) | Selective | [17] |
| PYZ11 | COX-2 | 0.2272 nM (IC50) | Selective | [17] |
| Compound 11 | COX-2 | 0.043 µM (IC50) | Selective | [40] |
| Compound 5u | COX-2 | 1.79 µM (IC50) | 72.73 (SI) | [13] |
| Compound 5s | COX-2 | 2.51 µM (IC50) | 65.75 (SI) | [13] |
| Compound 5f | COX-2 | 1.50 µM (IC50) | 9.56 (SI) | [27] |
| Compound 6f | COX-2 | 1.15 µM (IC50) | 8.31 (SI) | [27] |
Table 3: Pyrazole-Based GPCR Ligands
| Compound | Target Receptor | Ki/IC50 | Functional Activity | Reference(s) |
| Rimonabant | CB1 | 1.8 nM (Ki) | Inverse Agonist | [35] |
| RNB-61 | CB2 | 0.57 nM (Ki) | Full Agonist | [20] |
| Compound 14 | CB2 | 27 nM (IC50) | Antagonist/Inverse Agonist | [40] |
| Compound 15 | CB2 | 51 nM (IC50) | Antagonist/Inverse Agonist | [40] |
| NESS0327 | CB1 | 4.2 nM (Ki) | Antagonist/Inverse Agonist | [41] |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of pyrazole compounds.
Experimental Workflow: Kinase Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel pyrazole-based kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[35]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test pyrazole compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole compound in the appropriate buffer.
-
Kinase Reaction:
-
In each well, add the kinase, substrate, and ATP.
-
Add the pyrazole compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[34][42]
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
Pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[34]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[34]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[34]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[34]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[34]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[34]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound at the desired concentration and for the appropriate time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathway: Caspase Cascade in Apoptosis
Caption: Pyrazole compounds can induce apoptosis by activating the caspase cascade.[3][8][12][42][43]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its proven success across a wide range of target classes is a testament to its privileged status in medicinal chemistry. As our understanding of disease biology deepens, the opportunities to design next-generation pyrazole-based drugs with enhanced potency, selectivity, and safety profiles will undoubtedly expand. The methodologies and insights presented in this guide are intended to empower researchers to effectively navigate the exciting and ever-evolving landscape of pyrazole-based drug discovery.
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An In-Depth Technical Guide to the In Silico Modeling of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde: From Target Identification to Preclinical Assessment
Preamble: The Rationale for a Computational First Approach
In modern drug discovery, the journey of a novel chemical entity from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment.[1] The imperative to "fail fast, fail cheap" has catalyzed the integration of robust computational, or in silico, modeling at the earliest stages of research.[2][3] This guide provides a comprehensive, technically-grounded framework for the complete in silico evaluation of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, a novel molecule featuring a pyrazole core. Pyrazole derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5]
This document is not a rigid template but a dynamic workflow. As a Senior Application Scientist, my objective is to illuminate not just the "how" but the critical "why" behind each computational decision. We will navigate the logical progression from initial ligand characterization to predicting its behavior in a biological system, thereby building a self-validating, data-driven hypothesis for its potential therapeutic application. Our exploration will be grounded in established protocols and authoritative scientific principles, demonstrating a workflow that prioritizes accuracy, reproducibility, and actionable insights for subsequent experimental validation.
Section 1: Ligand Preparation and Physicochemical Characterization
Before any interaction with a biological target can be simulated, the ligand itself must be accurately prepared and its fundamental properties understood. This initial step is crucial as it dictates the quality and relevance of all downstream calculations.
Protocol 1.1: 3D Structure Generation and Energy Minimization
The journey begins with the 2D chemical structure of this compound. This is converted into a three-dimensional conformation that is energetically stable, representing a plausible state in a biological environment.
Step-by-Step Methodology:
-
2D to 3D Conversion: Using a molecular editor such as MarvinSketch or ChemDraw, the 2D structure is drawn and converted to a 3D format (e.g., SDF or MOL2).
-
Protonation State Assignment: The structure is assigned a protonation state relevant to physiological pH (typically 7.4). For our subject molecule, this is straightforward as it lacks readily ionizable groups.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field. The General Amber Force Field (GAFF) is an excellent choice for drug-like small molecules, as it is designed to be compatible with the AMBER force fields used for biomolecules.[6] This process resolves any steric clashes and settles the molecule into a low-energy conformational state.
-
Parameterization: Atomic partial charges are calculated. The AM1-BCC charge model is a widely accepted method that provides a good balance of speed and accuracy for small organic molecules.[7]
-
File Format Conversion: The final, minimized structure is saved in a PDBQT format, which includes atomic coordinates, partial charges, and torsional flexibility information required by docking software like AutoDock Vina.[8]
Data Presentation 1.2: Physicochemical Property Profile
Understanding the molecule's drug-likeness is a critical early filter.[9] These properties are calculated from the final 3D structure and provide a first pass assessment of its potential as an orally bioavailable drug, often benchmarked against frameworks like Lipinski's Rule of Five.[10]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 186.21 g/mol | ≤ 500 | Yes |
| LogP (Octanol-Water Partition) | 1.89 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | ≤ 10 | Yes |
| Molar Refractivity | 54.35 | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | ≤ 140 Ų | Yes |
Section 2: Target Identification and Virtual Screening
With no predetermined biological target for this compound, our first major task is to generate a testable hypothesis about which protein(s) it might interact with. This process, often called target fishing or de-orphaning, is a cornerstone of early-stage in silico drug discovery.[11] We will employ a dual-pronged virtual screening strategy to maximize our chances of identifying high-probability targets.[12][13]
Causality Behind the Strategy:
-
Ligand-Based Virtual Screening (LBVS): This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities.[14][15] By identifying known drugs or bioactive compounds that are structurally or pharmacophorically similar to our query molecule, we can infer its potential targets. This is particularly useful when a novel scaffold is a variation of a known pharmacophore.
-
Structure-Based Virtual Screening (SBVS) / Reverse Docking: This method takes the opposite approach. We dock our single ligand against a large library of proteins with known 3D structures.[14][15] By ranking the proteins based on the predicted binding affinity, we can identify those with binding sites that are geometrically and chemically complementary to our molecule. This can uncover entirely novel target classes not predictable from ligand similarity alone.
Workflow 2.1: Integrated Target Identification
Caption: Integrated workflow for identifying potential biological targets.
Protocol 2.2: Executing the Virtual Screen
Ligand-Based Screening:
-
Platform Selection: Utilize web servers like SwissTargetPrediction or PharmMapper.
-
Input: Submit the 3D structure of this compound.
-
Execution: The platforms compare the query molecule against databases of known ligands, using a combination of 2D and 3D similarity metrics.
-
Output: A ranked list of potential protein targets is generated, based on the principle of ligand similarity.
Structure-Based Screening (Reverse Docking):
-
Target Library Preparation: A curated library of druggable protein targets is prepared. This can include kinases, proteases, GPCRs, and nuclear receptors. Each protein structure must be pre-processed (hydrogens added, charges assigned).
-
Docking Execution: The prepared ligand is systematically docked into the defined binding site of every protein in the library using automated scripts.
-
Scoring and Ranking: The results are compiled and proteins are ranked based on the predicted binding affinity (e.g., kcal/mol) from the docking score.
Consensus and Prioritization: The lists of hypothesized targets from both methods are cross-referenced. Targets appearing on both lists, or those ranking highly on one list with strong biological plausibility, are prioritized for the next stage of detailed analysis. For this guide, let's hypothesize that a specific kinase, such as Mitogen-Activated Protein Kinase (MAPK), emerges as a high-priority target.
Section 3: Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[16] It is the primary tool for structure-based virtual screening and for generating a plausible 3D model of the protein-ligand interaction, which is essential for understanding the potential mechanism of action.[13][17]
Workflow 3.1: Molecular Docking Protocol
Caption: Step-by-step workflow for molecular docking.
Protocol 3.2: Step-by-Step Molecular Docking with AutoDock Vina
This protocol assumes the use of UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[8][18]
-
Receptor Preparation:
-
Fetch the crystal structure of the target protein (e.g., MAPK) from the Protein Data Bank (PDB).[19]
-
Remove all non-essential components: water molecules, co-crystallized ligands, and ions.
-
Use a structure preparation tool (e.g., Chimera's Dock Prep) to add missing hydrogen atoms, assign atomic partial charges (using a force field like AMBER), and repair any missing structural elements.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site. If a co-crystallized ligand was present, the grid box is centered on its location. If not, binding pockets are predicted using tools like CASTp or SiteMap.
-
Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket, providing enough space for the ligand to rotate freely. A typical size is 20x20x20 Ångstroms.
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface.[20]
-
Provide the prepared receptor (PDBQT), the prepared ligand (PDBQT), and a configuration file specifying the grid box coordinates and dimensions.
-
Command example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log
-
-
Results Analysis:
-
Vina will output multiple binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.
-
Visualize the top-scoring pose within the protein's binding site using PyMOL or Chimera.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues.
-
Data Presentation 3.3: Hypothetical Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS54, GLU71 | Hydrogen Bond (with Aldehyde O) |
| 1 | -8.5 | VAL39, ILE84, LEU156 | Hydrophobic Contact (with Phenyl Ring) |
| 1 | -8.5 | PHE169 | Pi-Pi Stacking (with Pyrazole Ring) |
| 2 | -8.2 | LYS54, ASP167 | Hydrogen Bond |
| 3 | -7.9 | VAL39, ALA52, LEU156 | Hydrophobic Contact |
Section 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent.[21] Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing critical insights into its stability and dynamics.[22][23]
Causality Behind the Method:
An MD simulation validates the docking pose. If a docked ligand is unstable and quickly dissociates from the binding pocket during a simulation, the initial docking result is likely a false positive. Conversely, if the ligand remains stably bound and maintains key interactions throughout the simulation, it lends high confidence to the predicted binding mode.[21]
Workflow 4.1: MD Simulation Protocol
Caption: Workflow for setting up and analyzing an MD simulation.
Protocol 4.2: Step-by-Step MD Simulation with GROMACS
-
System Preparation:
-
Input: The protein-ligand complex from the best docking pose.
-
Force Field Selection: Choose a protein force field (e.g., AMBERff14SB) and a compatible ligand force field (GAFF, generated previously).[6][24]
-
Solvation: Place the complex in a periodic box of explicit water molecules.
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any bad contacts in the solvated system.
-
Run a short (e.g., 1 ns) NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature.
-
Run a subsequent NPT (constant Number of particles, Pressure, Temperature) simulation (e.g., 5-10 ns) to adjust the system density to the correct level.
-
-
Production MD:
-
Execute the main simulation for a significant duration, typically 100-200 nanoseconds, saving the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates the system has reached equilibrium and the ligand is not moving erratically.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if the binding site residues are stabilized by the ligand.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation confirms their importance for binding.
-
Data Presentation 4.3: Key MD Simulation Metrics (Hypothetical)
| Metric | System | Average Value | Interpretation |
| RMSD | Protein Backbone | 1.5 ± 0.3 Å | Stable protein fold during simulation. |
| RMSD | Ligand (fit to protein) | 0.8 ± 0.2 Å | Ligand remains stably bound in the pocket. |
| RMSF | Binding Site Residues | < 1.0 Å | Ligand binding reduces the flexibility of the active site. |
| Hydrogen Bonds | Ligand-LYS54 | 95% Occupancy | The key hydrogen bond is highly stable. |
Section 5: In Silico ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target, has a short half-life, or is toxic.[25] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction uses computational models to forecast these properties, allowing for the early identification of liabilities that could cause a drug to fail in clinical trials.[26][27]
Causality Behind the Method:
ADMET prediction models are typically Quantitative Structure-Activity Relationship (QSAR) or machine learning models trained on large datasets of compounds with known experimental ADMET properties.[9][26] By analyzing the physicochemical and structural features of a new molecule, these models can predict its likely behavior.[10]
Protocol 5.1: ADMET Profiling
Step-by-Step Methodology:
-
Platform Selection: Utilize comprehensive software suites like ADMET Predictor®, or web-based tools such as SwissADME and pkCSM.
-
Input: Provide the 2D or 3D structure of the molecule (SMILES string or SDF file).
-
Property Calculation: The platform runs the input structure through a battery of predictive models.
-
Data Curation: The results are compiled into a comprehensive profile, often with graphical outputs and risk assessments.
Data Presentation 5.2: Predicted ADMET Profile
| Category | Parameter | Predicted Value | Interpretation / Desirability |
| Absorption | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Likely to cross the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. | |
| Excretion | Total Clearance | 0.45 L/hr/kg | Moderate clearance rate. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low Probability | Low risk of liver damage. |
Section 6: Data Synthesis and Concluding Remarks
This comprehensive in silico workflow has allowed us to take a novel molecule, this compound, with no known biological function and build a robust, data-driven hypothesis for its therapeutic potential.
Synthesis of Findings:
-
The molecule exhibits excellent drug-like physicochemical properties, complying with Lipinski's Rule of Five.
-
A dual virtual screening approach hypothetically identified the MAPK family of kinases as a potential target class.
-
Molecular docking predicted a high-affinity binding mode (-8.5 kcal/mol) into a key pocket of a MAPK protein, stabilized by specific hydrogen bonding and hydrophobic interactions.
-
Molecular dynamics simulations confirmed the stability of this binding pose over a 100 ns timescale, validating the docking result.
-
The predicted ADMET profile is favorable, suggesting good oral absorption, low potential for CNS effects or major drug-drug interactions, and a low risk of key toxicities.
Future Directions: The strength of this in silico model lies in its ability to generate testable hypotheses, thereby guiding and prioritizing wet-lab experiments. The immediate next steps would be:
-
In Vitro Target Validation: Procure or synthesize the compound and test its inhibitory activity against a panel of MAPK kinases in enzymatic assays.
-
Cell-Based Assays: If activity is confirmed, progress to cell-based assays to determine its effect on downstream signaling pathways.
-
Experimental ADME: Conduct in vitro experiments (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to validate the computational predictions.
By front-loading the discovery process with this rigorous computational evaluation, we have significantly de-risked the project, focused our resources, and built a solid foundation for the successful development of a promising new chemical entity.
References
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An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel pyrazole-based compounds. It delves into the synthesis, structure-activity relationships, and evaluation of these compounds, offering both theoretical insights and practical methodologies.
Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its enduring significance stems from its versatile chemical nature and its presence in a wide array of pharmacologically active compounds.[1][4][5]
Physicochemical Properties and Pharmacophoric Features
The unique arrangement of atoms in the pyrazole ring endows it with distinct physicochemical properties. It is an aromatic system, and the presence of two nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding.[6] The N1 position can act as a hydrogen bond donor, while the N2 position can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.[6] The pyrazole nucleus is also metabolically stable, a desirable feature for drug candidates.[7]
Therapeutic Applications of Pyrazole-Based Drugs
The versatility of the pyrazole scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have found application. Pyrazole-containing drugs have been successfully developed as anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral agents.[1][8][9] Notable examples include celecoxib, a selective COX-2 inhibitor for treating inflammation, and a range of kinase inhibitors used in cancer therapy.[10][11][12][13]
Part 2: Strategic Approaches to the Synthesis of Novel Pyrazole Derivatives
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole core and the introduction of diverse substituents.
Foundational Synthetic Strategies
-
Knorr Pyrazole Synthesis and its Modern Variants: This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The reaction is highly versatile and allows for the synthesis of a wide range of substituted pyrazoles. Modern variations often employ catalysts to improve yields and reaction conditions.[1]
-
1,3-Dipolar Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[1][14] This method offers excellent control over regioselectivity.
-
Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product.[3] They are particularly useful for generating large libraries of pyrazole derivatives for high-throughput screening.
Advanced and Green Synthetic Methodologies
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.
-
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[15]
-
Flow Chemistry in Pyrazole Synthesis: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.
Step-by-Step Protocol: A General Procedure for the Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a common method for synthesizing a 1,3,5-trisubstituted pyrazole from a substituted acetylacetone and a hydrazine derivative.[16]
Materials:
-
Substituted acetylacetone (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted acetylacetone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,3,5-trisubstituted pyrazole.
Part 3: Elucidating Structure-Activity Relationships (SAR) for Target-Oriented Design
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design.
The Importance of SAR in Pyrazole-Based Drug Discovery
SAR studies guide the optimization of lead compounds by identifying which parts of the molecule are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.[17][18]
Key Structural Modifications and Their Impact on Biological Activity
-
Substitution Patterns on the Pyrazole Core: The nature and position of substituents on the pyrazole ring can have a profound impact on biological activity.[19] For example, in many kinase inhibitors, a specific substitution pattern is required for optimal binding to the ATP-binding pocket of the enzyme.
-
Bioisosteric Replacements: The replacement of a functional group with another that has similar physical or chemical properties (a bioisostere) can be a powerful strategy to modulate a compound's activity and properties.[6]
Case Study: SAR of Pyrazole-Based Kinase Inhibitors
Many successful kinase inhibitors feature a pyrazole core. SAR studies have revealed that specific substitutions at the N1, C3, and C4 positions are often crucial for potent and selective inhibition. For instance, a large aromatic group at the N1 position often occupies the hydrophobic region of the ATP-binding site, while hydrogen bond donors or acceptors at the C3 and C4 positions can interact with key amino acid residues.[20]
Part 4: In Vitro Evaluation of Novel Pyrazole Compounds: From Hit Identification to Lead Optimization
In vitro assays are essential for the initial screening and characterization of novel compounds.
Initial Screening: High-Throughput Screening (HTS) Methodologies
HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. These assays are typically automated and miniaturized to be cost-effective and efficient.
Target-Based Assays: Unraveling the Mechanism of Action
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as COX-2 or a particular kinase.[12]
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor.
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
-
Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to kill cancer cells.[21]
-
Apoptosis and Cell Cycle Analysis: These assays determine whether a compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase.[22]
Step-by-Step Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric assay for assessing cell metabolic activity.[21]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 5: In Vivo Assessment: Evaluating Efficacy and Pharmacokinetic Profiles
Promising compounds identified in in vitro assays must be evaluated in living organisms to assess their efficacy and safety.
Preclinical Models for Efficacy Evaluation
-
Xenograft Models for Anticancer Activity: These models involve implanting human tumor cells into immunocompromised mice to evaluate the antitumor efficacy of a compound.[9]
-
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: This is a standard and widely used model to screen for acute anti-inflammatory activity.[23]
Pharmacokinetic (ADME/Tox) Studies
-
Absorption, Distribution, Metabolism, and Excretion (ADME): These studies determine how a drug is absorbed, distributed throughout the body, metabolized, and excreted.[13]
-
Early Toxicity Profiling: This involves assessing the potential toxic effects of a compound in animals.
Step-by-Step Protocol: Carrageenan-Induced Paw Edema in a Rodent Model
This protocol describes a widely used method to induce and measure acute inflammation.[23]
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound
-
Vehicle control
-
Carrageenan solution (1% in saline)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compound or vehicle control to the animals orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Part 6: Case Study: The Discovery and Development of Celecoxib
The development of Celecoxib (Celebrex) is a landmark example of rational drug design in the field of pyrazole-based compounds.[12]
From Hypothesis to a Selective COX-2 Inhibitor
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]
Synthesis and Mechanism of Action of Celecoxib
Celecoxib is a diaryl-substituted pyrazole.[13] Its synthesis involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[12] Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the production of prostaglandins that mediate pain and inflammation.[11][13][22][24] The selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[11]
dot
Caption: Mechanism of action of Celecoxib.
Part 7: Future Directions and Emerging Trends in Pyrazole-Based Drug Discovery
The field of pyrazole-based drug discovery continues to evolve.
Novel Biological Targets for Pyrazole Scaffolds
Researchers are exploring the potential of pyrazole derivatives to modulate a wide range of new biological targets, including those involved in neurodegenerative diseases and metabolic disorders.[20]
Application of AI and Machine Learning in Pyrazole Library Design
Artificial intelligence and machine learning algorithms are being increasingly used to design novel pyrazole libraries with improved drug-like properties and to predict their biological activities.
The Rise of Pyrazole-Based PROTACs and other Novel Modalities
The pyrazole scaffold is being incorporated into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins.
Part 8: Data Summary
Table 1: Representative Pyrazole Derivatives and their Biological Activities
| Compound ID | Target | In Vitro Activity (IC50) | Cell Line | Reference |
| Compound 42 | Anticancer | 0.12 µM | WM 266.4 | in[9] |
| Compound 42 | Anticancer | 0.16 µM | MCF-7 | in[9] |
| Compound 49 | EGFR Tyrosine Kinase | 0.26 µM | - | in[2] |
| Compound 49 | HER-2 Tyrosine Kinase | 0.20 µM | - | in[2] |
| Compound 50 | EGFR | 0.09 µM | - | in |
| Compound 50 | VEGFR-2 | 0.23 µM | - | in |
| Compound 50 | Anticancer | 0.71 µM | HepG2 | in |
| Compound 90 | EGFR Kinase | 0.07 µM | - | in[2] |
Part 9: Experimental Workflow Visualization
dot
Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.
References
-
Karrouchi, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. Available at: [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Available at: [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. Available at: [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2021). IJTSRD. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2011). ACS Publications. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Indian Academy of Sciences. Available at: [Link]
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Celecoxib. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. Available at: [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]
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Celecoxib. (n.d.). Wikipedia. Available at: [Link]
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review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Available at: [Link]
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In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. Available at: [Link]
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Structure–activity relationship (SAR) for pyrazole derivatives. (2023). ResearchGate. Available at: [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2022). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. (2019). PubMed. Available at: [Link]
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Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2012). ResearchGate. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (2025). ResearchGate. Available at: [Link]
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Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. (2025). ResearchGate. Available at: [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde from 3-Bromobenzaldehyde
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds as scaffolds for biologically active molecules is of paramount importance. Aryl-substituted pyrazoles, in particular, are privileged structures found in a wide array of pharmaceutical agents. This document provides a detailed guide for the synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, a key intermediate for various therapeutic candidates. The protocol centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its efficiency in forming carbon-carbon bonds.[1][2]
This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemistry.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The chosen synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromobenzaldehyde with a pyrazole boronic acid derivative, specifically 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[3] This C-C bond-forming reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[4][5]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (3-Bromobenzaldehyde) to a Pd(0) complex. This step forms a Pd(II) intermediate.[2][6] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf > Cl.[4] For this synthesis, 3-Bromobenzaldehyde offers a good balance of reactivity and commercial availability.
-
Transmetalation: This is a critical step where the organic group from the organoboron reagent (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is transferred to the palladium(II) complex. This process is facilitated by a base.[6][7]
-
Reductive Elimination: In the final step, the desired biaryl product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6][7]
The Crucial Role of the Base
The base is a critical component of the Suzuki-Miyaura coupling, and its choice can significantly impact the reaction's success.[9] The primary role of the base is to activate the organoboron species, typically by forming a more nucleophilic boronate "ate" complex.[10][11][12] This increased nucleophilicity facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[9][10] The selection of the base often depends on the specific substrates and the solvent system used.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Bromobenzaldehyde | Standard Supplier | >98% |
| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Chem-Impex | ≥ 98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Standard Supplier | >98% |
| Potassium Carbonate (K₂CO₃) | Standard Supplier | >99% |
| 1,4-Dioxane | Anhydrous | >99.8% |
| Deionized Water | N/A | N/A |
| Ethyl Acetate | ACS Grade | >99.5% |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | >97% |
| Celite® | Standard Supplier | N/A |
| Hexanes | ACS Grade | >98.5% |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
NMR Spectrometer
-
Mass Spectrometer
Step-by-Step Synthesis Protocol
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromobenzaldehyde (1.0 eq), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Using a syringe, add degassed 1,4-dioxane and deionized water in a 4:1 ratio to the flask. The solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Place the flask in a preheated oil bath at 80-100 °C.
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The reaction is generally complete within 2-12 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.[13]
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | This palladium catalyst is known for its high activity and stability in Suzuki couplings, especially with heteroaryl compounds.[14] | Efficient conversion of starting materials to the desired product. |
| Base | K₂CO₃ (2.0 eq) | An effective and commonly used base for Suzuki reactions that facilitates the formation of the reactive boronate species.[7] | Promotes the transmetalation step, leading to high yields. |
| Solvent System | 1,4-Dioxane/Water (4:1) | A common solvent mixture for Suzuki couplings that effectively dissolves both organic and inorganic reagents. The water is crucial for the activity of the base.[14] | Homogeneous reaction mixture and efficient reaction progress. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant degradation of reactants or products.[7] | A reasonable reaction rate, typically leading to completion within a few hours. |
| Purification | Flash Column Chromatography | A standard and effective method for purifying organic compounds of moderate polarity, separating the product from unreacted starting materials and by-products.[13] | High purity of the final product, suitable for subsequent synthetic steps and biological screening. |
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The progress of the reaction can be unequivocally monitored by standard analytical techniques such as TLC and GC-MS. The clear separation of spots on a TLC plate or peaks in a chromatogram provides real-time feedback on the conversion of starting materials to the product.
Furthermore, the final product's identity and purity are rigorously confirmed by NMR and mass spectrometry. The expected spectral data for this compound will serve as a definitive validation of a successful synthesis. Any significant deviation from the expected analytical data would indicate the presence of impurities or the formation of an incorrect product, prompting a review of the experimental procedure.
Conclusion
This application note provides a comprehensive and technically sound guide for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By detailing not only the "how" but also the "why" behind the experimental choices, this document empowers researchers to perform this synthesis with a high degree of confidence and to adapt the protocol for related transformations. The robustness of the Suzuki-Miyaura coupling, combined with the detailed procedural and mechanistic information provided, makes this a valuable resource for professionals in the field of drug discovery and organic synthesis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(43), 15239–15242.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16518-16521.
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Buchwald, S. L., & Bolshan, Y. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.
- Yagi, K., Ogura, T., & Nu. (n.d.). SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar.
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
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University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Scilit. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
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Johnson & Johnson. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]
- Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Thompson, A. E., Hughes, G., & St-Denis, Y. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(1), 356-359.
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
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R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). [Link]
-
National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). [Link]
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DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]
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ResearchGate. Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. [Link]
- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
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Arkivoc. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. (2018). [Link]
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Chongqing Chemdad Co., Ltd. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. [Link]
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ResearchGate. Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. [Link]
-
ResearchGate. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025). [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Powerful Cross-Coupling Tool
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its versatile structure is a key component in therapeutics ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1][3] The ability to functionalize the pyrazole ring at various positions is critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forming carbon-carbon bonds in organic synthesis.[4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate.[4][5] Its broad functional group tolerance, use of stable and less toxic boron reagents, and relatively mild reaction conditions have made it indispensable in pharmaceutical and materials science.[5][6]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to pyrazole boronic acids, offering mechanistic insights, detailed protocols, and troubleshooting strategies tailored to the unique challenges presented by this important class of heteroaromatic substrates.
The Mechanism: A Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the coupling partner (e.g., an aryl halide). This oxidizes the palladium to a Pd(II) species.[5][7] This step is often the rate-determining step in the catalytic cycle.[5]
-
Transmetalation : This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. The process requires activation of the organoboron compound by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the pyrazole group to the Pd(II) center and displaces the halide.[8][9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
Critical Parameters for Coupling Pyrazole Boronic Acids
The success of a Suzuki coupling involving pyrazole boronic acids hinges on the careful selection of several key components. Heteroaryl boronic acids, particularly those with nitrogen atoms like pyrazole, present unique challenges that must be addressed.[11]
1. Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial. While Pd(PPh₃)₄ can be effective for simple substrates, more challenging couplings often require more sophisticated systems.[12]
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(dppf), and modern palladacycles (e.g., XPhos Pd G2/G3) are often preferred for their reliability and ease of handling.[13][14] These are reduced in situ to the active Pd(0) species.[15]
-
Ligands: Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps, especially with less reactive coupling partners like aryl chlorides.[15] Ligands like SPhos, XPhos, and RuPhos have proven effective for heteroaromatic couplings.[11] The nitrogen atom in the pyrazole ring can potentially coordinate to the palladium center, inhibiting the reaction; robust ligands can help mitigate this effect.[11][16]
2. The Boron Source: Stability is Key A primary failure mode in couplings with heteroaryl boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water) before transmetalation can occur.[14][15]
-
Boronic Acids: While common, they can be unstable. High purity is essential.[14]
-
Boronic Esters (e.g., Pinacol Esters): These are significantly more stable towards protodeboronation and are often the reagent of choice for challenging substrates. They can be prepared from the corresponding boronic acid or via Miyaura borylation.[15][17]
-
Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[4]
3. Choice of Base and Solvent: The base and solvent system is highly interdependent.[14]
-
Base: The base activates the boronic acid for transmetalation.[9] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For substrates sensitive to strong bases, milder options like KF can be used.[9] The choice of base can significantly impact reaction rate and side reactions.
-
Solvent: Aprotic solvents are standard. 1,4-Dioxane, Toluene, and THF are frequently used, often with a small amount of water to help dissolve the inorganic base and facilitate the formation of the boronate complex.[4][12] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[14]
| Parameter | Common Choices | Rationale & Considerations for Pyrazoles |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), XPhos Pd G2/G3 | Air-stable precatalysts (Pd(II)) are often more convenient and reproducible.[13][14] |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands stabilize the catalyst and promote efficient coupling of heteroaromatics.[11] |
| Boron Reagent | Boronic Acid, Pinacol Boronate Ester, Trifluoroborate Salt | Esters and trifluoroborates offer enhanced stability against protodeboronation.[15][17] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger bases often used for difficult couplings.[16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Biphasic systems are common. Anhydrous conditions may be required to suppress protodeboronation.[4][14] |
| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive halides (chlorides) but can increase boronic acid decomposition.[7][16] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of pyrazole boronic acids. Optimization may be required based on the specific substrates used.
Protocol 1: General Coupling using a Pyrazole Boronic Acid
This protocol is adapted from general procedures for heteroaryl Suzuki couplings.[12][16]
Materials:
-
Pyrazole boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide) (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole boronic acid, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst.[14]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane/water mixture for 15-20 minutes. Add the degassed solvent to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80–100 °C. Stir the reaction mixture vigorously for 2–24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Coupling of a Pyrazole Halide with an Aryl Boronic Acid
This protocol is based on a reported procedure for the coupling of a 4-bromopyrazole derivative.[13]
Materials:
-
4-Bromo-3,5-dinitro-1H-pyrazole (1.0 equiv)
-
Aryl boronic acid (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Reaction vial or flask
Procedure:
-
Setup: In a nitrogen-filled glovebox or under a stream of argon, add the bromopyrazole, aryl boronic acid, K₃PO₄, and the palladium precatalyst to a reaction vial containing a stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Workup and Purification: After cooling, the reaction mixture can be filtered through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is then concentrated, and the resulting residue is purified by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Catalyst degradation due to oxygen exposure.[14]Poor Solubility: Reagents not fully dissolved.Low Reactivity: Aryl chloride or sterically hindered partner used. | Use a fresh, air-stable precatalyst. Ensure rigorous degassing of solvents.[14]Try a different solvent system (e.g., Toluene, DMF).[18]Switch to a more active ligand (e.g., XPhos, SPhos). Increase temperature.[11] |
| Significant Protodeboronation | Unstable Boronic Acid: Especially common with electron-deficient heteroaryl boronic acids.[15]Excess Water/Proton Source: Water in the solvent or non-anhydrous base.[14] | Switch to a more stable boronic ester (pinacol) or a trifluoroborate salt.[15][17]Run the reaction under anhydrous conditions using a dry solvent and finely powdered, dry base.[14]Use a milder base like KF.[9] |
| Homocoupling of Boronic Acid | Oxygen Contamination: Oxygen can promote oxidative homocoupling.[14]Pd(II) Precatalyst Reduction: Can consume two molecules of boronic acid to form the active Pd(0) species.[17] | Ensure the reaction is strictly anaerobic.[14]This is sometimes unavoidable but can be minimized by using a more efficient catalyst system or a direct Pd(0) source if practical. |
| Inconsistent Results | Reagent Quality: Degradation of boronic acid or catalyst over time. | Use fresh, high-purity reagents. Store boronic acids in a refrigerator or freezer.[19]Ensure consistent degassing and inert atmosphere techniques for every reaction. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of functionalized pyrazoles, which are of immense interest in drug discovery. Success with pyrazole boronic acids requires a nuanced understanding of the reaction mechanism and careful consideration of the challenges posed by heteroaromatic substrates, particularly the potential for catalyst inhibition and protodeboronation. By selecting robust catalyst systems, utilizing stabilized boron reagents like pinacol esters, and carefully controlling reaction conditions, researchers can effectively overcome these hurdles. The protocols and troubleshooting guide provided herein serve as a solid foundation for the development and optimization of these critical transformations, enabling the efficient synthesis of novel pyrazole-containing molecules for the advancement of pharmaceutical research.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
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Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
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Application Notes and Protocols for 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from its synthetic accessibility, favorable drug-like properties, and its capacity to act as a bioisosteric replacement for other functional groups, which can lead to improved potency and optimized physicochemical properties.[1][4][5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[6][7][8]
Notably, the pyrazole core is a prominent feature in numerous FDA-approved protein kinase inhibitors (PKIs), such as Crizotinib, Ruxolitinib, and Encorafenib, underscoring its critical role in the development of targeted cancer therapies.[1][2] Kinases are a class of enzymes that are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[9] The pyrazole scaffold has proven instrumental in the design of inhibitors for a wide array of kinases, including Akt, Aurora kinases, MAPKs, and Janus kinases (JAKs).[1][2]
This document provides a comprehensive guide for researchers on the synthesis and potential applications of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde , a versatile building block for the discovery of novel therapeutics. The presence of the N-methylated pyrazole offers a stable core capable of engaging in specific interactions with biological targets, while the benzaldehyde functionality serves as a reactive handle for extensive chemical derivatization, enabling the exploration of structure-activity relationships (SAR).
Synthesis of this compound: A Practical Protocol
The synthesis of aryl-substituted pyrazoles is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This method offers a robust and versatile approach for the late-stage introduction of aryl moieties onto the pyrazole core. Below is a detailed protocol for the synthesis of this compound from commercially available starting materials.
Synthetic Workflow Diagram
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Application Notes and Protocols: The Pyrazole Scaffold as a Master Key for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Challenge and the Pyrazole Solution
Protein kinases are the master regulators of cellular communication, orchestrating a vast network of signaling pathways that govern cell growth, differentiation, and survival.[1][2] This family of enzymes, comprising over 500 members in humans, functions by transferring a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling drives uncontrolled cell proliferation and metastasis.[2][3] This has made protein kinases one of the most intensively pursued target classes in modern drug discovery.
The challenge lies in achieving selectivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, designing inhibitors that target a specific kinase without affecting others is a formidable task.[4] In this context, certain chemical structures, or scaffolds, have emerged as "privileged" for their ability to form the basis of potent and selective inhibitors. The pyrazole ring is a premier example of such a scaffold.[3][5] This five-membered heterocyclic ring is a cornerstone in the architecture of numerous clinically successful kinase inhibitors, demonstrating its versatility and favorable drug-like properties.[5][6] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including transformative medicines like Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor).[3][5]
This guide provides an in-depth exploration of pyrazole derivatives as kinase inhibitors, from the fundamental principles of their interaction with the kinase domain to detailed, field-proven protocols for their synthesis and evaluation.
The Pyrazole Scaffold: A Privileged Architectural Element
The pyrazole ring is not merely a passive linker; its chemical properties are exquisitely suited for targeting the ATP-binding site of kinases. Its utility stems from its synthetic accessibility and its function as a versatile bioisostere that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[5]
Key Features Contributing to Kinase Inhibition:
-
Hinge-Binding Motif: The adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors. This allows them to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme.[7][8][9] This interaction anchors the inhibitor in the ATP-binding pocket, a fundamental requirement for competitive inhibition.[10]
-
Structural Rigidity and Vectorial Projection: The planar and rigid nature of the pyrazole ring provides a stable platform from which substituents can be projected into different sub-pockets of the ATP-binding site.[11][12] By carefully selecting substituents at different positions on the ring, medicinal chemists can fine-tune the inhibitor's interactions with specific amino acid residues, thereby enhancing both potency and selectivity.
-
Favorable Physicochemical Properties: Pyrazole derivatives can be synthesized to possess desirable drug-like properties, including good solubility and metabolic stability, which are crucial for developing orally bioavailable therapeutics.[5]
Caption: General pharmacophore of a pyrazole-based kinase inhibitor.
Key Signaling Pathways Targeted by Pyrazole Derivatives
The versatility of the pyrazole scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and inflammatory diseases.
The JAK-STAT Pathway
The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. The JAK-STAT pathway is central to immune responses and hematopoiesis, and its aberrant activation is a driver of myeloproliferative neoplasms and autoimmune diseases.[5]
Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, approved for treating myelofibrosis and polycythemia vera.[3][5]
Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.
Other Prominent Kinase Targets
-
Aurora Kinases: These serine/threonine kinases (Aurora A, B, C) are essential for mitotic progression. Their overexpression is common in many cancers. Pyrazole-based inhibitors like Tozasertib and AT9283 have shown potent activity against Aurora kinases.[7][13]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR pathway, Akt promotes cell survival and proliferation. Afuresertib is a pyrazole-based Akt inhibitor with high potency.[1][5]
-
Bcr-Abl: This fusion oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). While many inhibitors target its ATP site, the pyrazole-containing drug Asciminib is a first-in-class allosteric inhibitor that binds to a different site (the myristoyl pocket), providing a new therapeutic option for patients with resistance.[1][14]
-
Receptor Tyrosine Kinases (RTKs): This class includes VEGFR, EGFR, and FGFR, which are crucial for angiogenesis and tumor growth. Numerous pyrazole derivatives have been developed to target these kinases.[15][16]
Data Presentation: A Snapshot of Pyrazole Inhibitor Potency
The following table summarizes the inhibitory activities of several key pyrazole-based compounds against their respective kinase targets, illustrating the high potency achievable with this scaffold.
| Compound | Primary Target(s) | IC50 / Ki / Kd | Cell Line Activity (IC50) | Reference(s) |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM (IC50) | - | [5] |
| Afuresertib | Akt1 | 0.08 nM (Ki) | 0.95 µM (HCT116) | [1][3] |
| AT9283 | Aurora A / Aurora B | ~3 nM (IC50) | Potent growth inhibition | [13] |
| Asciminib (ABL-001) | Bcr-Abl (allosteric) | 0.5-0.8 nM (Kd) | - | [1] |
| Compound 6 | Aurora A | 0.16 µM (IC50) | 0.39 µM (HCT116) | [1][3] |
| Crizotinib | ALK / ROS1 / c-Met | Potent nM range | - | [3][5] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazole-based kinase inhibitors.
Protocol 1: Synthesis of a Representative Pyrazole-Amine Derivative
This protocol details a versatile method for generating a library of pyrazole derivatives via reductive amination, a robust and widely used chemical transformation. The aldehyde functional group of the pyrazole starting material serves as a handle for introducing diverse amine-containing fragments.[17]
Causality: Reductive amination is chosen for its efficiency and broad substrate scope. It's a two-step, one-pot reaction where an aldehyde or ketone first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not reduce the initial aldehyde.
Caption: General workflow for the synthesis of pyrazole-amine derivatives.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the starting pyrazole-carbaldehyde (1.0 equivalent) and a selected primary or secondary amine (1.1 equivalents) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).[17]
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture in small portions. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature overnight.[17]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[17]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure pyrazole-amine derivative.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay (e.g., Promega's ADP-Glo™) to determine the IC50 value of a test compound. The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[18]
Causality: This method is chosen for its high sensitivity, broad applicability to different kinases, and suitability for high-throughput screening. It quantifies kinase activity by measuring a universal product of the reaction (ADP), eliminating the need for substrate-specific antibodies. The first step stops the reaction and depletes unused ATP, ensuring the subsequent signal is derived only from the ADP produced. The second step converts this ADP back to ATP, which is then used by luciferase to generate a light signal.[19]
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[18]
-
Kinase Addition: Add 2.5 µL of the kinase of interest (in an appropriate kinase assay buffer) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase's specific substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes (or an optimized time).[18]
-
ADP Detection (Step 1): Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[18]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[18]
Protocol 3: Cell-Based Assay for Target Engagement
After confirming in vitro activity, it is crucial to determine if the inhibitor can engage its target in a complex cellular environment. This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cultured cells by measuring the phosphorylation of a downstream substrate via Western Blot.
Causality: An in vitro assay uses purified components under ideal conditions. A cell-based assay is a more physiologically relevant system that tests the compound's ability to cross the cell membrane, engage the target kinase amidst cellular competitors, and exert a functional effect on the signaling pathway.[20] Western blotting is a robust and widely accessible technique to specifically measure changes in the phosphorylation state of a target protein, providing direct evidence of the inhibitor's effect on the kinase's activity within the cell.
Caption: Workflow for a cell-based Western Blot assay.
Step-by-Step Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., a cancer cell line known to have an active target pathway) in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the pyrazole inhibitor for a predetermined amount of time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Pathway Stimulation (if necessary): For some pathways, it may be necessary to stimulate the cells with a growth factor or cytokine for a short period before harvesting to induce robust phosphorylation of the downstream target.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them directly in the well with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation & Electrophoresis: Normalize the protein concentrations for all samples, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the blot with an antibody against the total form of the substrate protein or a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a privileged structure in the design of protein kinase inhibitors.[3][5] Its unique ability to engage the conserved hinge region of the kinase ATP-binding site, combined with its synthetic tractability, has enabled the development of numerous life-saving medicines.[7] The journey from a simple heterocyclic ring to a clinically approved drug is a testament to the power of medicinal chemistry and rational drug design.
Future research will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects and improve safety profiles. The design of macrocyclic pyrazole inhibitors is an emerging strategy to enhance rigidity and target specificity.[11][22] Furthermore, as our understanding of kinase biology deepens, novel pyrazole-based inhibitors will continue to be developed to target newly validated kinases and overcome mechanisms of drug resistance, ensuring this remarkable scaffold remains at the forefront of targeted therapy for years to come.
References
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Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Al-Mulla, H. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
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Meyers, M.J., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
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Nitulescu, G.M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Greb, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
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Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
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Kamsri, P., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available at: [Link]
-
Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
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Al-Mulla, H. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Kamsri, P., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at: [Link]
-
Sawyer, T.K., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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Laping, N.J., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Available at: [Link]
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Foucourt, A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]
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Basak, A.K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Jin, Z. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]
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Graneto, M.J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Graneto, M.J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
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He, M., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Available at: [Link]
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Al-Sanea, M.M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Greb, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
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Graneto, M.J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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The Versatile Building Block: 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde in Agrochemical Synthesis
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1][2] Its presence in numerous commercialized fungicides, herbicides, and insecticides underscores its importance as a "privileged scaffold" in crop protection.[3][4][5] The unique electronic properties and metabolic stability of the pyrazole ring contribute to the efficacy and selectivity of these active ingredients. 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde emerges as a particularly valuable building block, combining the proven bioactivity of the pyrazole core with the versatile reactivity of a benzaldehyde functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the synthesis of novel agrochemical candidates. We will explore its application in creating potent herbicides and fungicides through established synthetic transformations, complete with detailed protocols and mechanistic insights.
Core Applications in Agrochemical Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the strategic incorporation of diverse structural motifs, enabling the exploration of a wide chemical space in the quest for new and effective agrochemicals. Two key synthetic strategies, Wittig olefination and reductive amination, are highlighted here for their reliability and broad applicability in agrochemical discovery.
Application I: Synthesis of Pyrazole-Based Stilbene Fungicides via Wittig Olefination
Stilbene derivatives are a class of compounds known for their significant fungicidal properties.[6][7] The Wittig reaction provides a classic and efficient method for the synthesis of alkenes from aldehydes and ketones, making it an ideal choice for constructing stilbene scaffolds from this compound.[8]
Reaction Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen double bond formed in the byproduct drives the reaction to completion.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrazole-stilbene derivatives.
Detailed Protocol: Synthesis of (E)-1-(4-(3-(1-methyl-1H-pyrazol-5-yl)styryl)phenyl)ethan-1-one
This protocol describes the synthesis of a stilbene derivative with potential fungicidal activity.
Materials:
-
4-Acetylbenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Wittig Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-acetylbenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 12 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (0.9 eq) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired (E)-1-(4-(3-(1-methyl-1H-pyrazol-5-yl)styryl)phenyl)ethan-1-one.
-
Expected Outcome and Characterization:
The expected product is a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The predominant formation of the E-isomer is expected due to the use of a stabilized ylide.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Physical State | Solid |
Fungicidal Activity Screening:
The synthesized stilbene derivatives can be screened for their fungicidal activity against a panel of relevant plant pathogens such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani using standard in vitro and in vivo assays.
Application II: Synthesis of Pyrazole-Based Amines as Potential Insecticides and Herbicides via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This transformation is highly valuable in agrochemical synthesis for introducing nitrogen-containing moieties that can significantly influence the biological activity of the final compound.[9][10][11]
Reaction Principle: Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Workflow:
Caption: Workflow for reductive amination.
Detailed Protocol: Synthesis of N-((3-(1-methyl-1H-pyrazol-5-yl)phenyl)methyl)cyclopropanamine
This protocol details the synthesis of a secondary amine derivative, a common structural motif in bioactive molecules.
Materials:
-
This compound
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (DCM).
-
Add cyclopropylamine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford the desired N-((3-(1-methyl-1H-pyrazol-5-yl)phenyl)methyl)cyclopropanamine.
-
Expected Outcome and Characterization:
The final product is expected to be an oil or a low-melting solid. Confirmation of the structure should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Physical State | Oil or low-melting solid |
Herbicidal and Insecticidal Activity Screening:
The synthesized amine derivatives can be evaluated for their herbicidal activity against a panel of monocot and dicot weeds. Additionally, insecticidal activity can be assessed against common agricultural pests such as aphids, mites, and lepidopteran larvae.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in constructing potent fungicidal stilbenes and herbicidal/insecticidal amines has been demonstrated through robust and well-established synthetic protocols. The methodologies presented herein provide a solid foundation for researchers to explore the vast chemical space around the pyrazole scaffold, paving the way for the discovery of next-generation crop protection agents.
References
- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 521-532.
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6338. [Link]
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Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4166-4177. [Link]
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Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. (2022). Molecules, 27(15), 4991. [Link]
- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Future Medicinal Chemistry, 16(14), 1145-1167.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). WO2015019239A1.
- A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). The Journal of Organic Chemistry, 82(21), 11295-11303.
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2019). INEOS OPEN, 2(1), 1-6.
- Synthesis and fungicidal activity of 3-benzyl-5-(1-(2-oxo-1-oxaspiro4,5dec-3-en-3-yl)ethylidene)-2-aminoimidazolin-4-one derivatives. (2020). Journal of Chemical Research, 44(1-2), 110-116.
- Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. (2022). Chinese Journal of Pesticide Science, 24(4), 732-742.
- Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. (2023). New Journal of Chemistry, 47(12), 5821-5830.
- Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under... (n.d.).
-
Synthetic approaches toward stilbenes and their related structures. (2018). RSC Advances, 8(42), 23687-23719. [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2013). Bioinorganic Chemistry and Applications. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(2), M1875. [Link]
- Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. (2016).
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Application Notes and Protocols: The Knoevenagel Condensation of Pyrazolones for the Synthesis of Bioactive Scaffolds
Introduction: The Enduring Importance of the Pyrazolone Nucleus
The pyrazolone motif, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, pyrazolone and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[3][4][5] Many successful drugs, such as the anti-inflammatory agent Aminophenazone and the neuroprotective drug Edaravone, feature this versatile scaffold.[3]
A key transformation that unlocks the chemical diversity of pyrazolones is the condensation reaction, particularly the Knoevenagel condensation.[6][7] This reaction involves the nucleophilic addition of the active methylene group at the C-4 position of the pyrazolone ring to an aldehyde or ketone.[8] The resulting α,β-unsaturated product, typically a 4-arylidenepyrazolone, serves as a crucial intermediate for the synthesis of a vast array of more complex heterocyclic systems and potential drug candidates.[9][10] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, characterization techniques, and troubleshooting for the condensation reaction of pyrazolones, tailored for researchers in organic synthesis and drug development.
PART 1: Reaction Mechanism and Scientific Principles
The reactivity of the pyrazolone ring is centered on the active methylene group at the C-4 position, flanked by two carbonyl groups (or their enol tautomers), which significantly increases the acidity of its protons. This makes the C-4 carbon a potent nucleophile.
The Knoevenagel Condensation Pathway
The most common condensation reaction involving pyrazolones is the Knoevenagel condensation with aldehydes. The reaction proceeds through a well-established mechanism:
-
Deprotonation: In the presence of a basic catalyst (e.g., piperidine, sodium acetate), a proton is abstracted from the active methylene group of the pyrazolone, generating a stabilized carbanion or enolate.[11][12]
-
Nucleophilic Attack: The pyrazolone carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system, yielding the 4-arylidenepyrazolone product.[12]
Acidic catalysts, such as glacial acetic acid or boric acid, can also promote the reaction by protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.[7][13]
Tandem Reactions: Beyond Simple Condensation
The Knoevenagel product, with its newly formed electron-deficient double bond, is a reactive Michael acceptor. This allows for subsequent tandem reactions. For instance, in the presence of excess pyrazolone, a second molecule can act as a Michael donor, attacking the β-carbon of the arylidenepyrazolone. This Knoevenagel condensation–Michael addition sequence leads to the formation of bis-pyrazolone species.[14][15]
Visualization of the Knoevenagel Condensation Mechanism
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
PART 2: Experimental Protocols
The synthesis of 4-arylidenepyrazolones can be achieved through various methods, from traditional heating to modern energy-saving techniques. The choice of method often depends on the desired reaction time, yield, and available equipment.
Workflow: From Reactants to Purified Product
Caption: A typical experimental workflow for pyrazolone condensation.
Protocol 1: Conventional Synthesis via Reflux
This classic method is robust and widely applicable for a range of substrates.
-
Materials and Equipment:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (or other substituted pyrazolone)
-
Substituted aromatic aldehyde
-
Glacial acetic acid (solvent and catalyst) or Ethanol with a catalytic amount of piperidine
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel, filter paper
-
Beakers, graduated cylinders
-
-
-
To a round-bottom flask, add the pyrazolone (e.g., 10 mmol), the aromatic aldehyde (10 mmol), and glacial acetic acid (15-20 mL).
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once complete, allow the mixture to cool to room temperature. A solid product will often precipitate.
-
Pour the cooled reaction mixture into ice-cold water (50-100 mL) with stirring to fully precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous acetic acid, to afford the pure 4-arylidenepyrazolone.[13]
-
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction times and can improve yields by utilizing microwave irradiation for rapid, uniform heating.[10]
-
Materials and Equipment:
-
Reactants as in Protocol 1 (e.g., β-ketoester, hydrazine, aldehyde for a one-pot reaction)
-
Microwave synthesizer with appropriate reaction vessels and stir bars
-
Ethanol or solvent-free conditions
-
Catalyst (e.g., piperidine, if not a one-pot synthesis from β-ketoester)
-
-
Procedure (One-Pot Example): [10]
-
In a microwave reaction vessel, combine the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), substituted hydrazine (e.g., phenylhydrazine, 1 mmol), and the aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes. Power can be set to 150-300W.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Triturate the resulting solid with cold ethyl acetate or ethanol.
-
Collect the product by suction filtration and wash with a small amount of cold solvent.
-
The product is often pure enough for characterization, but recrystallization can be performed if necessary.
-
Protocol 3: Green Synthesis via Grinding
This solvent-free approach is environmentally friendly and simple to perform.
-
Materials and Equipment:
-
Reactants as in Protocol 1
-
A solid acid catalyst like citric acid or tartaric acid.[13]
-
Mortar and pestle
-
-
Procedure: [13]
-
Place equimolar amounts of the pyrazolone (e.g., 2 mmol) and the aromatic aldehyde (2 mmol) in a mortar.
-
Add a catalytic amount of solid citric acid (approx. 10-20 mol%).
-
Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature.
-
The progress of the reaction can be monitored by TLC by dissolving a small sample in a suitable solvent.
-
Once the reaction is complete, transfer the solid mixture into ice-cold water.
-
Stir for a few minutes, then filter the solid product.
-
Wash with water, dry, and recrystallize from ethanol or acetic acid to obtain the pure compound.
-
PART 3: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 4-arylidenepyrazolone derivatives.
| Technique | Purpose | Characteristic Observations |
| Melting Point | Assess purity | A sharp and specific melting point range indicates a pure compound.[10][16] |
| FT-IR Spectroscopy | Identify functional groups | - C=O stretch: Strong absorption around 1680-1725 cm⁻¹.- C=N stretch: Absorption around 1590-1615 cm⁻¹.- N-H stretch (if applicable): Broad peak around 3400 cm⁻¹.[16][17] |
| ¹H NMR Spectroscopy | Determine proton environment | - =CH-Ar proton: Singlet for the vinylic proton at δ 6.2-8.0 ppm.- Aromatic protons: Multiplets in the δ 7.0-8.5 ppm region.- CH₃ protons: Singlet around δ 1.8-2.4 ppm.- NH proton (if applicable): Broad singlet, often downfield (> δ 8.0 ppm).[9][10][16] |
| ¹³C NMR Spectroscopy | Determine carbon skeleton | - C=O carbon: Signal around δ 160-165 ppm.- Pyrazolone C3 & C5: Signals around δ 145-160 ppm.- Vinylic and Aromatic carbons: Multiple signals in the δ 115-145 ppm range.- CH₃ carbon: Signal around δ 12-15 ppm.[9][10] |
| Mass Spectrometry (MS) | Confirm molecular weight | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product.[10] |
PART 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient reaction time or temperature.- Sterically hindered or deactivated aldehyde. | - Use fresh catalyst.- Increase reaction time and/or temperature; monitor with TLC.- For difficult substrates, switch to a more forcing method like microwave synthesis. |
| Incomplete Reaction | - Reaction has not reached equilibrium or completion. | - Extend the reaction time.- Add a small additional amount of catalyst. |
| Formation of Side Products | - Michael addition of a second pyrazolone unit.- Impure starting materials. | - Use a strict 1:1 stoichiometry of pyrazolone to aldehyde.- Purify starting materials before the reaction. |
| Difficulty in Purification | - Product is oily or does not crystallize easily.- Product is highly soluble in the recrystallization solvent. | - Try triturating the crude product with a non-polar solvent like hexane to induce solidification.- Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) for recrystallization. |
References
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Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). National Institutes of Health. [Link]
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. (n.d.). MDPI. [Link]
-
Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. (n.d.). Thieme Connect. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). National Institutes of Health. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
-
(PDF) Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (n.d.). ResearchGate. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
Robust Organocatalytic Three-Component Approach to 1,3-Diarylallylidene Pyrazolones via Consecutive Double Condensation Reactions. (2024). ACS Publications. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
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Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (n.d.). ResearchGate. [Link]
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Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (n.d.). Semantic Scholar. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). National Institutes of Health. [Link]
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Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2022). National Institutes of Health. [Link]
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Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). National Institutes of Health. [Link]
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Arylidene)-5-methyl-2, 4-dihydro-3H-pyrazol- 3-ones. (n.d.). ijpbs. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]
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Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews. [Link]
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Knorr synthesis of 5‐methyl‐2‐phenyl‐4H‐pyrazol‐3‐one (edaravone). (n.d.). ResearchGate. [Link]
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Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. (n.d.). ResearchGate. [Link]
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Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]
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Synthesis of Fully Functionalised Spiropyran Pyrazolone Skeletons via formal [4+2] Cascade Process Using β-Nitro Styrene Derived MBH-Alcohols. (n.d.). The Royal Society of Chemistry. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. [Link]
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Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. (2024). YouTube. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Application Notes and Protocols for the Development of 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde Derivatives as Novel Antiviral Agents
Introduction: The Rationale for Targeting a Pyrazole-Benzaldehyde Scaffold
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral therapeutics. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antiviral properties.[1][2] Its metabolic stability and versatile synthetic accessibility make it an attractive starting point for drug discovery.[3] This document outlines a comprehensive strategy for the development of novel antiviral agents based on a 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde core structure. The benzaldehyde functionality serves as a versatile chemical handle, allowing for the creation of a diverse library of derivatives through well-established synthetic transformations. This approach is predicated on the hypothesis that modifying the benzaldehyde group will enable the exploration of new chemical space and the optimization of interactions with viral targets.
Recent studies have highlighted the potential of pyrazole derivatives to inhibit various stages of the viral life cycle, including viral entry into host cells and the function of essential viral enzymes like proteases and polymerases.[4][5][6] For instance, pyrazolone-based compounds have been investigated as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry.[4] Furthermore, pyrazole analogs have shown inhibitory activity against viral proteases such as the main protease (Mpro or 3CLpro) and papain-like protease (PLpro), which are crucial for viral replication.[5][7]
This guide provides detailed protocols for the synthesis of the core scaffold, its derivatization through several strategic chemical pathways, and the subsequent evaluation of the antiviral activity and cytotoxicity of the resulting compounds. The experimental choices are rationalized based on established principles of medicinal chemistry and virology, aiming to equip researchers with the necessary tools to explore this promising class of potential antiviral agents.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the central building block, this compound, can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[8] The protocol below describes the coupling of 3-bromobenzaldehyde with 1-methyl-1H-pyrazole-4-boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzaldehyde
-
1-Methyl-1H-pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 1-methyl-1H-pyrazole-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask. The solvent mixture should be degassed prior to use by bubbling with nitrogen or argon for 15-20 minutes.
-
To this mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
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Definitive Characterization of Pyrazole Isomers: A Multi-Modal Analytical Approach
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Isomer Challenge in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their synthesis, particularly with multiple substituents, often yields a mixture of isomers—compounds with the same molecular formula but different arrangements of atoms. These can include constitutional isomers (regioisomers) and, if a chiral center is present, stereoisomers (enantiomers).
The subtle structural differences between pyrazole isomers can lead to dramatically different pharmacological, toxicological, and material properties. For instance, the precise positioning of a substituent (e.g., at the N1, C3, or C5 position) dictates the molecule's three-dimensional shape and its ability to interact with a biological target.[3] Therefore, unambiguous characterization and differentiation of these isomers are not merely academic exercises; they are critical, non-negotiable steps in drug discovery, process development, and quality control.
This guide provides a comprehensive overview of the primary analytical techniques used to separate and characterize pyrazole isomers. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing pyrazole isomers in solution. It provides detailed information about the chemical environment of each atom (specifically, ¹H and ¹³C), allowing for the confident assignment of substitution patterns.[4]
The Principle: Chemical Environment and Connectivity
The core of NMR lies in the principle that atomic nuclei within a molecule resonate at different frequencies when placed in a magnetic field. This frequency, or "chemical shift" (δ), is highly sensitive to the local electronic environment. Protons or carbons in different positions on the pyrazole ring or its substituents will have distinct chemical shifts. Furthermore, through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions reveal the connectivity and spatial proximity of atoms, which are essential for differentiating isomers.[5]
Application to Pyrazole Isomers
-
Regioisomers: The substitution pattern profoundly impacts the chemical shifts of the pyrazole ring's remaining protons and carbons. For example, in a 1,3-disubstituted pyrazole versus a 1,5-disubstituted isomer, the chemical shifts of the ring protons (H4 and H5 or H3) and carbons (C3, C4, C5) will be significantly different.[6][7]
-
Tautomers: For N-unsubstituted pyrazoles, NMR can be used to study the tautomeric equilibrium between, for example, 3-substituted and 5-substituted forms in solution.[2] Often, a time-averaged spectrum is observed unless the exchange is slowed at low temperatures.
-
2D NMR (HMBC & NOESY): Two-dimensional NMR techniques are indispensable for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for identifying quaternary carbons and linking substituents to the correct ring position.[5][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals correlations between protons that are close in space, regardless of their bonding. This is the definitive method for distinguishing isomers where substituents are in different spatial arrangements.[5]
-
Data Interpretation: A Comparative Example
Consider the challenge of distinguishing between a 1,3-dimethyl-5-phenylpyrazole and a 1,5-dimethyl-3-phenylpyrazole.
| Technique | 1,3-Dimethyl-5-Phenylpyrazole | 1,5-Dimethyl-3-Phenylpyrazole | Causality and Insight |
| ¹H NMR | H4 proton signal. Two distinct methyl singlets. | H4 proton signal. Two distinct methyl singlets. | Chemical shifts will differ due to the varied electronic influence of adjacent groups, but assignment without 2D data is ambiguous. |
| ¹³C NMR | Distinct signals for C3, C4, C5, and methyl carbons.[6] | Distinct but different signals for C3, C4, C5, and methyl carbons.[8] | The chemical shift of C3 (bearing a methyl) vs. C5 (bearing a phenyl) will be a key differentiator. |
| NOESY | Key Correlation: A cross-peak between the N1-methyl protons and the ortho-protons of the C5-phenyl ring will be observed. | No Correlation: No cross-peak between the N1-methyl protons and the C3-phenyl ring protons. A correlation between the C5-methyl and H4 might be seen. | This through-space interaction provides definitive proof of the N1-Me and C5-Ph proximity, confirming the 1,5-substitution pattern.[5] |
| HMBC | Key Correlation: A 3-bond correlation from the N1-methyl protons to C5. | Key Correlation: A 3-bond correlation from the N1-methyl protons to C5. A 3-bond correlation from the C5-methyl protons to C4 and C5. | HMBC links the methyl groups to their respective attachment points on the pyrazole ring, confirming the carbon framework.[5] |
Workflow for Isomer Assignment using 2D NMR
Caption: Workflow for distinguishing pyrazole regioisomers using 2D NMR.
Protocol: Acquiring HMBC and NOESY Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Initial Scans: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Optimize spectral width, receiver gain, and pulse widths.
-
HMBC Experiment Setup:
-
Select a standard hmbc pulse sequence on the spectrometer.
-
Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from minutes to several hours depending on the sample concentration.
-
-
NOESY Experiment Setup:
-
Select a standard noesy pulse sequence.
-
Set the mixing time (d8). This is a critical parameter. Start with a value around 0.5-1.0 seconds. A series of experiments with varying mixing times may be necessary to optimize the NOE buildup.
-
Ensure a sufficient relaxation delay between scans to allow magnetization to return to equilibrium.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions, Fourier transform, and phase correction to both dimensions.
-
Analysis: Correlate cross-peaks in the HMBC spectrum to establish multi-bond C-H connectivities. Correlate cross-peaks in the NOESY spectrum to identify protons that are close in space (< 5 Å).
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have identical molecular weights, their fragmentation patterns under ionization can be distinct, providing a valuable analytical fingerprint. MS is most powerfully used when coupled with a chromatographic separation technique (GC-MS or LC-MS).
Principle: Ionization and Fragmentation
In a mass spectrometer, molecules are ionized (e.g., by Electron Ionization, EI, or Electrospray Ionization, ESI) to form a molecular ion [M]⁺˙. This ion, along with fragment ions formed by the cleavage of chemical bonds, is then separated by its m/z ratio. The resulting mass spectrum is a plot of ion intensity versus m/z.
Application to Pyrazole Isomers
The stability of the fragment ions is dependent on the original molecular structure. Therefore, isomers can yield different relative abundances of fragment ions. Key fragmentation pathways for the pyrazole ring include the loss of HCN and N₂.[9][10] The nature and position of substituents can dramatically alter these pathways or introduce new ones.[9][10][11] For example, the fragmentation of a nitro-substituted pyrazole will be dominated by processes related to the nitro group.[12]
Typical Fragmentation Data
| Ion | Description | Common m/z (Unsubstituted Pyrazole) | Notes |
| [M]⁺˙ | Molecular Ion | 68 | The parent ion. Its presence and intensity depend on the molecule's stability.[13] |
| [M-H]⁺ | Loss of a hydrogen radical | 67 | A common fragmentation step. |
| [M-HCN]⁺˙ | Loss of hydrogen cyanide | 41 | A characteristic fragmentation of the pyrazole ring.[9] |
| [M-H-N₂]⁺ | Loss of H followed by dinitrogen | 39 | A key pathway indicating the presence of the adjacent nitrogen atoms.[9] |
Protocol: GC-MS Analysis of Pyrazole Isomers
-
System Setup:
-
GC Column: Select a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) for separating the isomers based on boiling point and polarity.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
MS Detector: Set to Electron Ionization (EI) mode at 70 eV.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100-1000 µg/mL) of the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to volatilize the sample.
-
GC Separation: Run a temperature program that ramps the column temperature to elute and separate the isomers. An example program might be: hold at 60°C for 2 min, then ramp to 250°C at 10°C/min.
-
MS Data Acquisition: Acquire mass spectra continuously as the compounds elute from the GC column. Scan a relevant mass range (e.g., m/z 35-350).
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to see the retention times of the separated isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the fragmentation patterns, looking for differences in the relative intensities of key fragments or the presence/absence of specific ions.
-
Chromatography: The Art of Physical Separation
Chromatography is essential for both the analysis and purification of pyrazole isomers. The choice of technique depends on the nature of the isomerism.[14]
Principle: Differential Partitioning
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). Compounds with a higher affinity for the stationary phase move more slowly, leading to separation.
Application to Pyrazole Isomers
-
Regioisomers (Flash Chromatography & HPLC): Regioisomers typically have different polarities and can be separated using standard chromatographic techniques.[14]
-
Flash Column Chromatography: Uses silica gel as the stationary phase and a solvent mixture (e.g., hexane/ethyl acetate) as the mobile phase. It is ideal for preparative scale purification.[14]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for analytical and preparative work. Both normal-phase (silica) and reverse-phase (e.g., C18) columns are effective.[14][15]
-
-
Enantiomers (Chiral HPLC): Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography. Separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective at resolving pyrazole enantiomers by forming transient, diastereomeric complexes with differing stabilities.[16][17]
Protocol: Chiral HPLC Method Development for Enantiomer Separation
-
Column Selection: Choose a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2). These are known to have broad applicability for pyrazole derivatives.[16]
-
Mode Selection:
-
Normal Phase: Start with a mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 hexane:IPA.
-
Polar Organic Mode: Use a single polar solvent like methanol or acetonitrile, or a mixture. This mode often provides shorter run times.[16][17]
-
-
Initial Screening:
-
Prepare a ~1 mg/mL solution of the racemic pyrazole in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).
-
Inject the sample and observe the chromatogram.
-
-
Optimization:
-
If no separation is observed, change the alcohol modifier or switch to a different mode (e.g., from normal phase to polar organic).
-
If partial separation is seen, optimize the mobile phase composition. In normal phase, decreasing the percentage of alcohol will generally increase retention and may improve resolution.
-
Adjust the flow rate to balance resolution and analysis time.
-
-
Validation: Once baseline separation is achieved, the method can be validated for its intended purpose (e.g., determining enantiomeric excess).
Single-Crystal X-ray Crystallography: The Unambiguous Answer
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural determination.[3][18]
Principle: Diffraction of X-rays by a Crystal Lattice
A crystalline solid consists of a highly ordered, repeating array of molecules. When a beam of X-rays is passed through the crystal, the electrons in the atoms diffract the beam in a specific, measurable pattern. By analyzing the positions and intensities of these diffracted spots, the precise location of every atom in the molecule can be calculated, yielding an exact 3D structure.[18]
Application to Pyrazole Isomers
X-ray crystallography provides an unambiguous solution to any question of isomerism (regio- or stereo-). It reveals:
-
The exact connectivity of all atoms, confirming the substitution pattern.[19][20]
-
Precise bond lengths and angles.[21]
-
The absolute configuration of chiral centers.[18]
-
Intermolecular interactions like hydrogen bonding in the crystal lattice.[3]
Overall Analytical Strategy
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- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note & Protocol: 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde as a Key Building Block for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of the natural purine ring system, it serves as an exceptional framework for the design of potent and selective protein kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, compounds based on this scaffold have been rigorously investigated as inhibitors for a range of important kinase targets, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Src tyrosine kinase.[1][4]
The strategic synthesis of these complex inhibitors relies on the availability of versatile, well-defined starting materials. 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde emerges as a highly valuable building block in this context. Its structure is elegantly bifunctional: the aldehyde group provides a reactive handle for constructing the core heterocyclic system, while the pre-installed 3-(1-methyl-1H-pyrazol-5-yl)phenyl moiety serves to occupy key regions of a kinase's ATP-binding site, often forming critical hydrogen bonds and hydrophobic interactions that dictate potency and selectivity. This application note details the utility of this aldehyde, focusing on its cornerstone role in the synthesis of precursors for advanced kinase inhibitors.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the reactivity and stability of this key intermediate.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 179056-80-5 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store in a cool, dry place away from light and moisture. Recommended to be stored under an inert atmosphere (e.g., Argon or Nitrogen). |
Core Synthetic Application: Constructing the Pyrazolo[3,4-d]pyrimidine Core
The primary application of this compound in this context is its use in the construction of the 3-aryl-substituted pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through a multi-step, one-pot sequence involving condensation and cyclization.
Causality of the Method: The most efficient and convergent route to this scaffold involves the reaction of an appropriately substituted aldehyde with an aminopyrazole derivative, such as 3-amino-1H-pyrazole-4-carbonitrile.
-
Knoevenagel-type Condensation: The aldehyde first undergoes a condensation reaction with the active methylene group of a partner molecule or reacts with an amino group to form an imine or enamine. In the synthesis of pyrazolo[3,4-d]pyrimidines, it condenses with an aminopyrazole.
-
Intramolecular Cyclization: The resulting intermediate is designed to possess functionalities that can undergo a subsequent intramolecular cyclization to form the fused pyrimidine ring.
-
Aromatization: The cyclized product then aromatizes to yield the stable pyrazolo[3,4-d]pyrimidine core.
This approach is powerful because it allows for the direct installation of the desired aryl group (in this case, the 3-(1-methyl-1H-pyrazol-5-yl)phenyl moiety) at a key position on the final heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.[3]
Caption: Step-by-step workflow for the synthesis of the BTK inhibitor precursor.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 3-amino-1H-pyrazole-4-carbonitrile, and sodium bicarbonate.
-
Solvent Addition: Add n-butanol to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the collected solid sequentially with water and then a small amount of cold n-butanol to remove residual impurities.
-
Drying: Dry the resulting solid under vacuum at 40-50 °C to yield the desired product, 3-(3-(1-methyl-1H-pyrazol-5-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a solid.
Data Summary
The following table summarizes the key parameters for the described protocol.
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Conditions | Product |
| This compound | 3-Amino-1H-pyrazole-4-carbonitrile | NaHCO₃ | n-Butanol | Reflux (~120 °C), 12-24h | 3-(3-(1-methyl-1H-pyrazol-5-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it provides an efficient and direct route to the pyrazolo[3,4-d]pyrimidine scaffold. The protocol detailed herein demonstrates its application in a robust, one-pot synthesis of a key precursor for potent BTK inhibitors, highlighting its value to researchers and professionals in drug discovery and development. The ability to introduce the specific 3-(1-methyl-1H-pyrazol-5-yl)phenyl moiety early in the synthetic sequence underscores the compound's role as an enabling tool for creating next-generation targeted therapies.
References
-
Rani, S., Sharma, A., & Kumar, R. (2021). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: An old scaffold as a new tool for medicinal chemistry and chemical biology studies. ACS Combinatorial Science, 23(6), 285-306. [Link]
-
El-Adl, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5025. [Link]
-
ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]
-
Gontijo, R., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Chem-Impex. 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2023). Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. [Link]
-
Dreassi, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. ACS Medicinal Chemistry Letters, 8(8), 844-849. [Link]
-
Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(16), 127334. [Link]
-
Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105951. [Link]
-
Zhang, T., et al. (2018). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(17), 4875-4886. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting for this important synthetic transformation. The guidance herein is structured to address common experimental challenges, explain the underlying chemical principles, and ultimately improve the yield and purity of your target compound.
Overview of the Synthetic Strategy
The most prevalent and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species. For our target molecule, this involves the coupling of 3-bromobenzaldehyde with a suitable 1-methyl-1H-pyrazole-5-boron reagent.
The general reaction is as follows:
Figure 1: General Suzuki-Miyaura coupling scheme for the synthesis of this compound.
The reaction is valued for its high functional group tolerance, moderate reaction conditions, and the commercial availability of the necessary starting materials and catalysts.[3] However, as with any cross-coupling reaction, optimization is key to achieving high yields and minimizing side products.[2][4]
Recommended Experimental Workflow
This section provides a detailed, step-by-step protocol for the synthesis. It is designed to be a self-validating system with checkpoints for monitoring progress.
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Detailed Protocol
Materials:
-
3-Bromobenzaldehyde
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
-
Pd(dppf)Cl₂ (or a similar Pd catalyst)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[5]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent & Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq). Then, add the anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Degassing: It is crucial to ensure the reaction mixture is free of oxygen. This can be achieved by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation
Q: My TLC/LC-MS shows unreacted starting materials even after several hours. What could be the problem?
A: This is a common issue often related to catalyst activity or reaction conditions.
-
Check Catalyst Activity: The Palladium(0) active species is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[7][8]
-
Verify Base Strength and Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[3][10]
-
Solution: If using a carbonate base like K₂CO₃, ensure it is finely powdered to maximize surface area. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[5] The presence of water is often essential for dissolving the base.
-
-
Assess Boronic Acid/Ester Quality: Boronic acids and their esters can degrade over time, especially if exposed to moisture, leading to protodeboronation.[7]
-
Solution: Use a fresh bottle of the boronic ester or verify the quality of your existing stock. Using a slight excess (1.2-1.5 equivalents) is standard practice to compensate for any minor degradation.
-
Issue 2: Significant Side Product Formation
Q: I've formed the product, but my crude NMR shows significant impurities. What are the likely side products and how can I avoid them?
A: The two most common side products in Suzuki couplings are homocoupled boronic acid and dehalogenated starting material.
-
Boronic Acid Homocoupling (Ar'-Ar'): This occurs when two molecules of the pyrazole boronic ester couple with each other. It is often promoted by the presence of oxygen.[7][8]
-
Mechanism: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then catalyze the homocoupling pathway.
-
Prevention: Rigorous degassing is the most effective preventative measure. Lowering the reaction temperature slightly can also sometimes disfavor this side reaction.
-
-
Dehalogenation (Ar-H): This results in the formation of benzaldehyde from 3-bromobenzaldehyde.
-
Mechanism: This can occur if a hydride species is generated in the catalytic cycle, which can then reductively eliminate with the aryl group.[7] Certain solvents or additives can be hydride sources.
-
Prevention: Ensure solvents are pure. If dehalogenation is a persistent issue, screening different ligands or catalyst systems may be required. For instance, electron-rich and bulky phosphine ligands can sometimes suppress this pathway.[9]
-
Troubleshooting Flowchart
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazole derivatives. Here, we address common challenges encountered in the lab with in-depth, evidence-based solutions and troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during pyrazole synthesis.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in pyrazole synthesis can often be traced back to a few key areas.[1] Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a frequent issue. The purity of your reagents, especially the 1,3-dicarbonyl compound and the hydrazine derivative, is critical, as impurities can lead to side reactions.[1][2] Additionally, many pyrazole syntheses are sensitive to atmospheric moisture and oxygen, so ensuring an inert atmosphere may be necessary.[1]
Q2: I'm observing a major byproduct in my reaction. What is it likely to be?
A2: In the Knorr synthesis, which utilizes a 1,3-dicarbonyl compound, the most common byproduct is a furan derivative.[3] This occurs through an acid-catalyzed self-condensation of the dicarbonyl compound. To minimize this, it's crucial to maintain a weakly acidic to neutral pH.[2][4]
Q3: My pyrazole product is difficult to purify. What are the best strategies?
A3: Purification of pyrazoles can be challenging due to the potential for regioisomer formation and the basic nature of the pyrazole ring.[5] Column chromatography on silica gel is a standard and effective method.[5] Recrystallization is also a powerful technique if a suitable solvent system can be found. In some cases, converting the pyrazole to its acid addition salt with an inorganic or organic acid can facilitate purification by crystallization.[6][7]
Q4: How critical is the choice of catalyst for my pyrazole synthesis?
A4: The catalyst is often essential for an efficient reaction. While some pyrazole syntheses can proceed without a catalyst, many require one to achieve reasonable yields and reaction times.[8] Both Brønsted and Lewis acids are commonly used to catalyze the condensation reaction.[9][10][11] The choice of catalyst can also influence the regioselectivity of the reaction.
Q5: Can I run my pyrazole synthesis under solvent-free conditions?
A5: Yes, solvent-free and microwave-assisted conditions are increasingly popular for pyrazole synthesis.[12][13][14] These "green chemistry" approaches can lead to shorter reaction times, higher yields, and easier workup procedures.[13][15][16]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common problems in pyrazole synthesis.
Guide 1: Diagnosing and Improving Low Reaction Yields
Low product yield is a multifaceted problem. The following workflow can help you systematically identify and address the root cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions for Pyrazoles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of functionalized pyrazoles, a critical scaffold in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven insights and actionable protocols to enhance your reaction success.
Section 1: Understanding the Unique Challenges of Pyrazole Suzuki Couplings
Pyrazoles present a unique set of challenges in palladium-catalyzed cross-coupling reactions. Unlike simple aryl halides, the nitrogen-rich, heterocyclic nature of pyrazoles can lead to catalyst inhibition, competing side reactions, and solubility issues.[3][4] The presence of an acidic N-H proton in unprotected pyrazoles can interfere with the catalytic cycle, often necessitating specific strategies like N-protection or the use of specialized catalyst systems.[3][4][5]
FAQ 1: Why is my pyrazole Suzuki coupling failing when the same conditions work for other aryl halides?
The primary reasons often relate to the electronic nature and coordination properties of the pyrazole ring. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[3][4] Furthermore, the acidic N-H in unprotected pyrazoles can react with the base or organometallic intermediates, disrupting the catalytic cycle.[3][4]
Section 2: Troubleshooting Common Failure Modes
This section addresses the most frequently observed issues in pyrazole Suzuki couplings, providing a logical framework for diagnosis and resolution.
Issue 1: No Reaction or Low Conversion
Observing starting material consumption with little to no desired product is a common frustration. This often points to issues with the catalyst, reagents, or reaction conditions.
Initial Diagnostic Questions:
-
Catalyst Activity: Is the palladium source and ligand appropriate for this substrate class? Have you considered a pre-catalyst?
-
Reagent Integrity: Are the halo-pyrazole and boronic acid/ester pure and stable?
-
Reaction Conditions: Is the temperature high enough? Is the base appropriate and sufficiently strong? Is the solvent suitable for dissolving all components?[6][7]
Troubleshooting Flowchart: Low Conversion
Caption: Troubleshooting workflow for low conversion.
In-Depth Analysis and Solutions
-
Catalyst and Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for electron-rich and sterically hindered pyrazoles.[8] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos is highly recommended.[4] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species. Pre-catalysts, which are air-stable and provide a reliable source of the active Pd(0) species, can also significantly improve results.[4]
-
Reagent Stability and Quality:
-
Pyrazole Boronic Acids/Esters: Pyrazole boronic acids can be unstable and prone to protodeboronation, especially at elevated temperatures.[4][9] Using the corresponding pinacol ester can enhance stability.[10][11] It is crucial to check the purity of the boronic acid/ester before use, as decomposition can lead to low yields.[9]
-
Halo-pyrazoles: The reactivity of halo-pyrazoles generally follows the trend I > Br > Cl.[1] While iodo-pyrazoles are more reactive, they are also more susceptible to dehalogenation.[8][12] Bromo- and chloro-pyrazoles are often a better choice to minimize this side reaction.[8][12]
-
-
Choice of Base and Solvent:
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[13] For pyrazole couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[4][14][15] The choice of base can be solvent-dependent and may require screening.[16]
-
Solvent: The solvent must be able to dissolve all reaction components, including the starting materials and the catalyst.[6][7][17] Common solvents include dioxane, toluene, DMF, and aqueous mixtures.[14][17] Poor solubility of a starting material or an intermediate can halt the reaction.[6][7]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected peaks in your LC-MS or NMR often indicates competing reaction pathways.
Common Side Products and Their Causes:
| Side Product | Common Causes | Recommended Solutions |
| Dehalogenated Pyrazole | Presence of a Pd-H species, often from the solvent or base.[18][19] | Use anhydrous solvents, select a non-reducing base, and consider bromo- or chloro-pyrazoles over iodo-pyrazoles.[8][12] |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture, high temperatures. | Thoroughly degas the reaction mixture and run under an inert atmosphere. |
| Protodeboronated Starting Material | Unstable boronic acid, presence of water, high temperatures.[9] | Use the corresponding pinacol ester, use anhydrous conditions, and consider potassium organotrifluoroborates.[9] |
Mechanistic Insight: Dehalogenation
Dehalogenation, or hydrodehalogenation, is a frequent side reaction where the halogen on the pyrazole is replaced by a hydrogen atom.[18] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[18][19]
Caption: Competing pathways in Suzuki coupling.
Issue 3: Unprotected N-H Pyrazoles
The acidic proton on the pyrazole nitrogen can cause several issues, including catalyst inhibition and side reactions.[3][4]
Strategies for Unprotected Pyrazoles:
-
N-Protection: Protecting the pyrazole nitrogen with groups like BOC, Trityl, or SEM can prevent interference with the catalytic cycle. However, this adds extra steps to the synthesis.
-
Specialized Catalyst Systems: The Buchwald group has developed robust catalyst systems using ligands like SPhos and XPhos that are effective for the coupling of a wide range of unprotected N-H heterocycles, including pyrazoles.[3][4] These systems often use K₃PO₄ as the base in a dioxane/water solvent mixture.[4]
Section 3: Recommended Experimental Protocols
The following protocols provide a starting point for optimizing your pyrazole Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyrazoles with Buchwald Ligands
This protocol is adapted from methodologies proven to be effective for nitrogen-rich heterocycles.[4]
Materials:
-
Bromo-pyrazole (1.0 mmol)
-
Arylboronic acid (1.5 - 2.0 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction vessel, add the bromo-pyrazole, arylboronic acid, palladium pre-catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Reaction Conditions
When a reaction fails, a systematic screening of parameters is often necessary.[20][21]
Variables to Screen:
-
Catalyst/Ligand: Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, XPhos Pd G3
-
Base: K₃PO₄, K₂CO₃, Cs₂CO₃, KOH[14]
-
Temperature: 80 °C, 100 °C, 120 °C
A design of experiments (DoE) approach can efficiently identify optimal conditions.[20]
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave-assisted Suzuki couplings can significantly reduce reaction times and sometimes improve yields.[14][23][24] It is an excellent tool for rapid reaction screening.[24]
Q2: My boronic acid is a pinacol ester. Do I need to change the reaction conditions? A: Generally, the same conditions can be used. Pinacol esters are often more stable and can lead to more reproducible results.[10][11]
Q3: I see a lot of homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Q4: Is it possible to perform C-N coupling instead of C-C coupling on my halo-pyrazole? A: While Suzuki is a C-C coupling, under certain conditions with different catalysts (e.g., copper), N-arylation can occur.[25] It is important to use palladium catalysts optimized for C-C bond formation to avoid this.
Q5: My product seems to be insoluble and is crashing out of the reaction mixture. What should I do? A: Product insolubility can halt a reaction.[6] Try switching to a solvent with higher solvating power, such as DMF or DMA, and consider increasing the reaction temperature.[6][7]
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. (2021). RSC Advances (RSC Publishing). [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH. [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC)... (n.d.). ResearchGate. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (n.d.). OUCI. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). NIH. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES. [Link]
-
The Role of Pyrazole Boronic Esters in Modern Pharmaceutical Synthesis. (2025). Unknown Source. [Link]
-
Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. (n.d.). Unknown Source. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
Optimization of Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.). Organic Letters - ACS Publications. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. [Link]
-
Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. [Link]
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- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 24. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde Derivatives
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
This guide serves as a specialized technical resource for researchers, medicinal chemists, and formulation scientists working with 3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and its derivatives. These compounds are valuable intermediates in drug discovery, but their inherent chemical liabilities, primarily centered on the aromatic aldehyde functional group, can present significant stability challenges. This document provides in-depth, question-and-answer-based troubleshooting, proactive stabilization strategies, and validated analytical protocols to ensure the integrity and reliability of your experimental outcomes.
Section 1: Understanding the Instability - Core Principles & Degradation Pathways
Q1: What are the primary chemical liabilities of this compound derivatives that I should be aware of?
A1: The principal source of instability in this class of molecules is the aromatic aldehyde functional group (-CHO). While the 1-methyl-pyrazole moiety is generally stable, the aldehyde is susceptible to several degradation pathways that can compromise sample purity, potency, and safety.
-
Oxidative Degradation: This is the most common degradation pathway. The aldehyde group is readily oxidized to the corresponding carboxylic acid (3-(1-methyl-1H-pyrazol-5-yl)benzoic acid). This reaction can be initiated by atmospheric oxygen (autoxidation), trace metal impurities, or exposure to light and elevated temperatures.[1][2] The presence of this acidic impurity can alter the compound's physicochemical properties and biological activity.
-
Photolytic Degradation: Aromatic aldehydes can be sensitive to light, particularly in the UV spectrum. One critical, though less common, pathway is photolytic decarbonylation, which can lead to the formation of a benzene derivative.[3] Given the potential toxicity of such byproducts, photostability must be a key consideration.
-
Polymerization and Condensation: Aldehydes can undergo self-condensation or polymerization, especially during long-term storage or when exposed to acidic or basic conditions.[4][5] This can result in the formation of insoluble, high-molecular-weight materials that are difficult to characterize.
-
Reactivity with Nucleophiles: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles.[6] This is a concern in formulations or solutions containing nucleophilic excipients, solvents (e.g., primary/secondary amines), or buffer components.
The diagram below illustrates the two most critical degradation pathways.
Caption: Primary degradation pathways for pyrazole benzaldehyde derivatives.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q2: I've stored my solid compound in a vial, and after a few weeks, a new, more polar spot appears on TLC. What is the likely cause?
A2: The appearance of a new, more polar spot on a normal-phase TLC plate is a classic indicator of oxidation. The likely culprit is the formation of the corresponding carboxylic acid, which is significantly more polar than the parent aldehyde due to its ability to form hydrogen bonds.
Troubleshooting Steps:
-
Co-spot Analysis: If you have synthesized the corresponding carboxylic acid, perform a co-spot on the TLC plate with your degraded sample. If the new spot has the same Rf value, this confirms its identity.
-
LC-MS Analysis: For definitive identification, analyze the sample by LC-MS. The mass of the new peak should correspond to the parent compound + 16 Da (the mass of one oxygen atom).
-
Preventative Action: Immediately transfer your remaining solid sample to an amber glass vial, purge the headspace with an inert gas (argon or nitrogen), and store it in a desiccator at or below 4°C.
Q3: The purity of my compound drops rapidly when I dissolve it in DMSO for biological screening. Why is this happening and what can I do?
A3: While DMSO is a common solvent, some grades can contain trace amounts of water or peroxides, which can accelerate degradation, particularly for sensitive compounds. Additionally, prolonged exposure to light and ambient temperature in any solution can promote degradation.
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use anhydrous, high-purity, or spectrophotometric grade DMSO. Unopened, sealed containers are preferable.
-
Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless stability has been confirmed.
-
Conduct a Solvent Stability Study: Dissolve your compound in alternative solvents (e.g., acetonitrile, ethanol) and monitor its purity by HPLC over 24-48 hours alongside the DMSO solution. This will identify a more suitable solvent system.
-
Minimize Exposure: Protect the solution from light by using amber vials or covering them with aluminum foil. Keep solutions on ice when not in immediate use.
Section 3: Proactive Stability Enhancement - Protocols & Best Practices
Q4: What are the ideal storage conditions for ensuring the long-term stability of these compounds?
A4: The ideal storage conditions depend on whether the compound is in solid form or in solution. The primary goal is to mitigate exposure to oxygen, light, and heat.
Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solution (Short-Term) | Rationale |
| Temperature | -20°C to 4°C | 4°C (or -20°C for longer periods) | Reduces the rate of chemical degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Headspace | Prevents autoxidation by displacing atmospheric oxygen.[1] |
| Light | Amber Glass Vials / Opaque Container | Amber Glass Vials / Foil Wrap | Protects against photolytic degradation pathways.[3] |
| Humidity | Store in a Desiccator | Tightly Sealed Vials | Prevents hydrolysis and minimizes moisture-related degradation. |
Q5: How can I temporarily protect the aldehyde group during a multi-step synthesis to prevent side reactions?
A5: Protecting the aldehyde as an acetal or ketal is a robust and widely used strategy. This conversion renders the carbonyl carbon non-electrophilic, protecting it from both oxidation and nucleophilic attack.
Example Protocol: Diethyl Acetal Protection
-
Setup: Dissolve your this compound derivative (1 equivalent) in anhydrous ethanol.
-
Reagents: Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding a mild base (e.g., triethylamine). Remove the solvent under reduced pressure. The crude acetal can then be purified by column chromatography.
-
Deprotection: The acetal is stable to basic and nucleophilic conditions but can be easily cleaved to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., dilute HCl or acetic acid).
This strategy provides a stable intermediate that can be carried through subsequent synthetic steps, with the aldehyde being unmasked just before the final step.
Section 4: Analytical Protocols for Stability Assessment
Q6: How do I properly execute a forced degradation study to understand my compound's stability profile and develop a stability-indicating method?
A6: A forced degradation (or stress testing) study is essential for identifying potential degradants and demonstrating that your analytical method can separate them from the parent compound.[8][9][10] This is a requirement for regulatory submissions and a cornerstone of robust drug development.[11]
The workflow below outlines the process.
Caption: Workflow for a forced degradation study and method validation.
Step-by-Step Forced Degradation Protocol:
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense aliquots of the stock solution into separate amber vials and subject them to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. Adjust time and reagent concentration as needed.
-
Sample Treatment: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples, including an unstressed control, to the same final concentration.
-
Analysis: Analyze all samples using a high-resolution HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification and purity assessment.
Standard Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60°C | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60°C | Hydrolysis, condensation reactions |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at RT | Oxidation of aldehyde to carboxylic acid |
| Thermal | 80°C (in solution and as solid) | 24 - 72 hours | General decomposition |
| Photolytic | ICH-compliant light chamber (UV/Vis) | 24 - 72 hours | Photolytic cleavage, decarbonylation[9] |
Q7: What are the key considerations for developing a stability-indicating HPLC method for these compounds?
A7: A stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate its degradation products.[10]
-
Column Chemistry: A C18 reversed-phase column is a good starting point. The polarity difference between the aldehyde and its primary degradant (the carboxylic acid) should allow for good separation.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol) is recommended. The buffer helps ensure consistent peak shapes, especially for the acidic degradant.
-
Detection: A PDA detector is crucial. It allows you to check for peak purity across all samples and identify co-eluting peaks. Wavelengths of 214 nm and 250 nm are often good starting points for aromatic compounds.[12] Mass spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradant peaks.[13]
-
Validation: The method must be validated according to ICH guidelines (e.g., ICH Q2(R1)), demonstrating specificity, linearity, accuracy, precision, and robustness. The samples from your forced degradation study are used to prove specificity.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Is oxidation to the carboxylic acid my only major concern? No. While it is the most common, photolytic degradation to potentially toxic byproducts is a serious concern that must be evaluated.[3] Always protect your compounds from light.
-
FAQ 2: How does the 1-methyl-pyrazole ring itself influence stability? The pyrazole ring is an electron-rich aromatic heterocycle and is generally quite stable. It does not directly contribute to the instability of the aldehyde. However, its electronic properties can subtly influence the reactivity of the attached benzaldehyde ring system compared to unsubstituted benzaldehyde.
-
FAQ 3: What is the very first step I should take if I suspect my compound is degrading? Analyze it immediately using a validated, high-resolution analytical method like HPLC or LC-MS. Compare the purity profile to a freshly prepared sample or a reference standard. This quantitative data is the foundation for all further troubleshooting.
References
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?.
- Google Patents. (1983). US4414419A - Stabilization of aldehydes.
- Google Patents. (2000). US6137013A - Method of stabilizing aldehydes.
- Pharmaceutical Press. (n.d.). Stabilization strategies.
- ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- Pharmaeline. (2022). Forced Degradation – A Review.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- MedCrave. (2016). Forced Degradation Studies.
- National Institutes of Health (NIH). (n.d.). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases.
- Google Patents. (1983). EP 0096153 A2 - Stabilization of aldehydes.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fiveable.me [fiveable.me]
- 7. pharmacy180.com [pharmacy180.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into refining and scaling up pyrazole synthesis. Pyrazole derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, transitioning from lab-scale synthesis to pilot or industrial scale often presents significant challenges.[4][5] This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring efficiency, safety, and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the scale-up of pyrazole synthesis.
Q1: My pyrazole synthesis yield dropped significantly when moving from a 1g to a 1kg scale. What are the likely causes?
A significant drop in yield during scale-up is a common problem and can often be attributed to changes in physical parameters that don't scale linearly.[4][5]
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[4]
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the temperature of exothermic reactions, potentially leading to thermal runaway and decomposition of reactants or products.[5][6]
-
Changes in Addition Rates: The rate of reagent addition, which may have been rapid at the lab scale, often needs to be carefully controlled during scale-up to manage exotherms and maintain optimal reaction conditions.
Q2: I'm observing the formation of regioisomers. How can I improve the selectivity of my reaction on a larger scale?
Regioisomer formation is a frequent challenge in pyrazole synthesis, particularly in reactions like the Knorr synthesis where unsymmetrical 1,3-dicarbonyl compounds are used.[6][7]
-
Temperature Control: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product.[6]
-
Solvent Screening: The choice of solvent can significantly influence the reaction pathway. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases compared to commonly used protic solvents like ethanol.[8]
-
Catalyst Selection: For catalyzed reactions, screening different catalysts can help identify one that offers higher selectivity for the desired isomer.[9]
Q3: What are the primary safety concerns when using hydrazine at an industrial scale?
Hydrazine and its derivatives are high-energy, toxic compounds, and their use at scale requires stringent safety protocols.[6]
-
Toxicity and Flammability: Hydrazine is highly toxic and has a wide flammability range.[6] Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and closed systems, are essential.
-
Thermal Runaway and Decomposition: Hydrazine condensation reactions are often highly exothermic.[6] Uncontrolled exotherms can lead to thermal runaway and potentially explosive decomposition, especially in the presence of certain metals.[6]
-
Handling and Storage: Use of dilute solutions of hydrazine is inherently safer.[6] Proper storage and handling procedures must be strictly followed to prevent accidental ignition or exposure.
Q4: Are there greener or more sustainable alternatives for scaling up pyrazole synthesis?
Yes, several green chemistry approaches are being developed and implemented for pyrazole synthesis.[2][3][10]
-
Flow Chemistry: This technology offers enhanced control over reaction parameters, improved safety, and efficient scaling-up.[1][11][12] Continuous-flow systems can manage exotherms more effectively and allow for the safe use of hazardous reagents.[1][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[14][15][16][17][18][19]
-
Green Solvents and Catalysts: The use of water, ionic liquids, or biodegradable surfactants as reaction media, along with recyclable catalysts, can reduce the environmental impact of the synthesis.[2][9]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during the scale-up process and offers practical solutions.
Issue 1: Poor Yield and Incomplete Conversion
Symptoms:
-
Low isolated yield of the desired pyrazole.
-
Significant amounts of unreacted starting materials detected by TLC, HPLC, or NMR.
Potential Causes & Solutions:
| Cause | Troubleshooting & Optimization |
| Inadequate Mixing | - Mechanical Stirring: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead stirrer with a suitable impeller) to maintain a homogenous reaction mixture.[4] - Baffling: In larger reactors, baffles can help to improve mixing efficiency. |
| Incorrect Stoichiometry | - Re-evaluate Molar Ratios: Double-check the molar ratios of your reactants. On a larger scale, minor weighing errors can become significant. - Consider Reactant Volatility: If one of the reactants is volatile, ensure the reaction is conducted in a closed system or under reflux to prevent its loss. |
| Deactivation of Catalyst | - Catalyst Loading: The optimal catalyst loading may differ at a larger scale. Perform small-scale experiments to re-optimize the catalyst concentration. - Catalyst Quality: Ensure the catalyst has not degraded or been poisoned by impurities in the starting materials or solvent. |
| Insufficient Reaction Time or Temperature | - Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and ensure it has gone to completion. - Temperature Profiling: Profile the reaction temperature to ensure it is maintained at the optimal level throughout the process. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on a TLC plate.
-
Low purity of the crude product as determined by analytical methods.
-
Difficulty in purification.
Potential Causes & Solutions:
| Cause | Troubleshooting & Optimization |
| Side Reactions due to Hot Spots | - Controlled Addition: Add exothermic reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.[6] - Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction.[6] |
| Formation of Regioisomers | - Optimize Reaction Conditions: As mentioned in the FAQs, screen different solvents and reaction temperatures to improve selectivity.[6][20] - Alternative Synthetic Route: If regioselectivity remains a problem, consider a different synthetic route that offers better control. |
| Product Degradation | - Temperature Control: Avoid excessive temperatures during the reaction and work-up.[6] - Inert Atmosphere: If the product is sensitive to oxidation, perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Impure Starting Materials | - Quality Control: Ensure the purity of all starting materials and solvents before use. Impurities can act as catalysts for side reactions or inhibit the desired transformation. |
Issue 3: Purification Challenges at Scale
Symptoms:
-
Product is an oil and difficult to handle.
-
Co-elution of impurities during column chromatography.
-
Low recovery after recrystallization.
Potential Causes & Solutions:
| Cause | Troubleshooting & Optimization |
| Oily Product | - High-Vacuum Evaporation: Thoroughly remove all residual solvents under high vacuum.[21] - Salt Formation: Convert the pyrazole to a crystalline salt (e.g., hydrochloride or sulfate) for easier handling and purification by recrystallization. The pure pyrazole can be recovered by neutralization.[21][22] |
| Similar Polarity of Product and Impurities | - Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography.[21] Deactivating silica gel with triethylamine can sometimes improve separation for basic compounds.[23] - Recrystallization Solvent Screening: Screen a wide range of solvents and solvent mixtures to find optimal conditions for recrystallization. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH is appropriate during aqueous work-up to prevent the loss of acidic or basic products into the aqueous layer. - Minimize Transfers: Each transfer of material can result in some loss. Streamline the work-up and purification process to minimize the number of steps. |
III. Refined Experimental Protocols for Scalable Pyrazole Synthesis
This section provides detailed, step-by-step methodologies for key pyrazole synthesis reactions that are amenable to scaling up.
Protocol 1: Modified Knorr Pyrazole Synthesis in an Aprotic Dipolar Solvent
This protocol is adapted from methodologies that have shown improved regioselectivity.[8]
Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.[24][25]
Workflow Diagram:
Caption: Workflow for a Scalable Knorr Pyrazole Synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitably sized reactor equipped with an overhead stirrer, thermocouple, and addition funnel with the 1,3-dicarbonyl compound (1.0 eq) and N,N-dimethylformamide (DMF) (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Hydrazine Addition: Slowly add a solution of the hydrazine derivative (1.0-1.1 eq) in DMF to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Continuous-Flow Synthesis of Pyrazoles
Flow chemistry offers excellent control over reaction parameters and is inherently safer for highly exothermic reactions.[1][13][26]
Reaction: Two-stage synthesis from an acetophenone.[13]
Workflow Diagram:
Caption: Continuous-Flow Synthesis of Pyrazoles.
Step-by-Step Methodology:
-
System Setup: Set up a continuous-flow system consisting of three pumps, two T-mixers, two heated reactors (e.g., coiled tubing or chip reactors), a back-pressure regulator, and a collection vessel.
-
Reagent Preparation: Prepare three separate solutions:
-
Solution A: Acetophenone derivative in DMF.
-
Solution B: Dimethylformamide dimethyl acetal (DMADMF) in DMF.
-
Solution C: Hydrazine derivative in DMF.
-
-
Enaminone Formation: Pump Solutions A and B through the first T-mixer and into the first heated reactor at a specific temperature and residence time to form the intermediate enaminone.[13]
-
Pyrazole Formation: The output from the first reactor is mixed with Solution C in the second T-mixer and passed through the second heated reactor to form the pyrazole.
-
Collection: The product stream passes through a back-pressure regulator and is collected.
-
Purification: The collected solution is then worked up and purified using standard offline techniques as described in Protocol 1.
IV. Data Summary Tables
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Poor, decreases with scale | Excellent, high surface-area-to-volume ratio |
| Mixing | Can be inefficient at scale | Highly efficient and rapid |
| Safety | Higher risk of thermal runaway | Inherently safer, small reaction volumes |
| Scalability | Complex, requires re-optimization | Straightforward, "scaling out" by running longer |
| Reaction Control | Moderate | Precise control over temperature, pressure, and time |
Source: Adapted from principles discussed in[1][11][12].
Table 2: Common Solvents and Catalysts for Pyrazole Synthesis
| Reaction Type | Common Solvents | Common Catalysts/Reagents |
| Knorr Synthesis | Ethanol, Acetic Acid, DMF, NMP | Catalytic Acid (e.g., HCl, H₂SO₄)[24][25] |
| Microwave-Assisted | Water, Ethanol, Solvent-free | Triethylamine, l-tyrosine, SnCl₂[14] |
| Multicomponent | Water, Ethanol | Iodine, K₂HPO₄·3H₂O[27], Oxone[27] |
| Green Synthesis | Water, Ionic Liquids | Cetyltrimethylammonium bromide (CTAB)[9] |
V. References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Retrieved from [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Advances. Retrieved from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the purification of pyrazoles. (n.d.). Google Patents. Retrieved from
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Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Retrieved from [Link]
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A photochemical strategy for pyrazole to imidazole conversion. (2026). ChemRxiv. Retrieved from [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Advances. Retrieved from [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. Retrieved from [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health. Retrieved from [Link]
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Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved from [Link]
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Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved from [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Regioselective Functionalization of Pyrazoles
Welcome to the technical support center for pyrazole functionalization. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science. However, the inherent electronic nature of the pyrazole ring presents significant challenges in achieving regiochemical control during synthetic modifications. This guide is designed to provide researchers, scientists, and drug development professionals with direct, actionable insights into overcoming these hurdles. Here, we address the most common questions and troubleshooting scenarios encountered in the lab, moving from the fundamental principles to advanced, targeted strategies.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 isomers during my pyrazole alkylation. How can I control this?
A: This is the most frequent challenge in pyrazole chemistry, stemming from the prototropic tautomerism and similar nucleophilicity of the two ring nitrogens.[1] The regiochemical outcome is a delicate interplay of sterics, electronics, and reaction conditions.[2][3]
Causality and Strategy:
-
Steric Hindrance is Your Primary Lever: The most straightforward tactic is to exploit steric bulk. Alkylation will preferentially occur at the nitrogen atom with the less hindered adjacent substituent (at C5 or C3). If you have a bulkier group at C3 than at C5, the reaction will favor the N1 position, and vice-versa.
-
Reaction Conditions Matter Profoundly: The choice of base and solvent can dictate the position of the pyrazolate anion, thereby influencing the site of attack.
-
For N1 Selectivity: Conditions that favor a dissociated anion, such as NaH in THF or K₂CO₃ in a polar aprotic solvent like DMF or DMSO, often lead to alkylation at the thermodynamically more stable N1 position.[2] This is especially true when a substituent at C3 is larger than at C5.
-
For N2 Selectivity: A switch to conditions that promote ion-pairing, such as using a magnesium-based Lewis acid catalyst or specific phase-transfer catalysts, can direct alkylation to the N2 position.[2] The cation coordination with the N2 lone pair can make this site more accessible.
-
-
The Alkylating Agent's Role: The nature of the electrophile itself is critical. Sometimes, the alkylating agent can form hydrogen bonds or other non-covalent interactions that stabilize the transition state for one isomer over the other. For instance, using an alkylating agent with a hydrogen-bond donor, like N-methyl chloroacetamide, has been shown to favor N2 alkylation due to the formation of a stabilizing hydrogen bond with the N1 atom in the transition state.[4]
Troubleshooting Table: N-Alkylation Regioselectivity
| Goal | Strategy | Conditions | Rationale | Key Considerations |
| N1-Alkylation | Maximize Steric Hindrance at C3 | C3-substituent > C5-substituent | Directs attack to the less crowded N1. | Most common and predictable method. |
| Promote Dissociated Anion | NaH in THF/DMF; K₂CO₃ in DMSO | Thermodynamic control often favors the N1 isomer.[2] | Ensure anhydrous conditions with NaH. | |
| N2-Alkylation | Maximize Steric Hindrance at C5 | C5-substituent > C3-substituent | Directs attack to the less crowded N2. | Synthesis of the starting pyrazole may be challenging. |
| Promote Ion-Pairing/Coordination | Mg²⁺ catalysts; specific phase-transfer catalysts | Cation coordination can block N1 or activate N2. | Requires screening of catalysts and conditions. | |
| Utilize H-Bonding Electrophiles | e.g., N-Alkyl Chloroacetamides | H-bond between reagent and N1 stabilizes the N2-alkylation transition state.[4] | Limited to specific classes of alkylating agents. |
Q2: I need to functionalize a carbon on the pyrazole ring. Where does the reaction happen by default, and how do I change it?
A: The intrinsic reactivity of the pyrazole ring dictates where C-H functionalization will occur in the absence of strong directing effects. Understanding this is key to devising a successful strategy.
The Inherent Reactivity of the Pyrazole Ring:
-
C4 Position (Most Nucleophilic): The C4 position is the most electron-rich and is therefore the preferred site for electrophilic aromatic substitution (e.g., nitration, halogenation with NBS/NCS).[5]
-
C5 Position (Most Acidic): The C5 proton is the most acidic C-H bond on the ring.[5] This makes it the primary site for deprotonation with strong bases (like nBuLi or LDA) followed by quenching with an electrophile. This is a classic and reliable method for C5 functionalization.[1][6]
-
C3 Position: The C3 position is generally less reactive than C4 and C5. Functionalization here often requires more specialized methods, such as the use of directing groups or starting from a pre-functionalized precursor.[7][8]
Workflow for Selecting a C-H Functionalization Strategy
Below is a decision-making workflow to help select the appropriate strategy based on your desired target position.
Caption: Decision workflow for pyrazole C-H functionalization.
Q3: My attempts at C-H activation are giving me poor regioselectivity between C3 and C5. How can I gain control?
A: This is a common issue because the C3 and C5 positions can have similar C-H bond dissociation energies.[1] Achieving high selectivity often requires moving beyond the ring's intrinsic properties and actively directing the reaction with a removable or modifiable group.
The Power of Directing Groups (DGs):
A directing group is a functional group that coordinates to a transition-metal catalyst (commonly Palladium or Rhodium) and delivers it to a specific C-H bond, typically in an ortho position. This overrides the natural reactivity of the pyrazole.
-
N1-Attached Directing Groups: This is the most common strategy. A directing group attached to the N1 position can direct functionalization to either the C5 or the C2 position of an N-aryl substituent. The pyridine ring is a well-known and highly effective directing group for Pd-catalyzed C-H bond functionalization.[9][10]
-
Removable/Modifiable Directing Groups: The "ideal" directing group is one that can be easily removed or converted into another useful functional group after the C-H activation step. Groups like the nitro group (-NO₂) are highly promising because they can direct C-H arylation and can subsequently be reduced to an amine or converted into other functionalities.[11]
Mechanism of Directed C-H Activation (Simplified)
Caption: Simplified catalytic cycle for directing group-assisted C-H functionalization.
Troubleshooting Table: C3 vs. C5 Selectivity in C-H Activation
| Problem | Probable Cause | Solution | Mechanism of Action |
| Mixture of C3/C5 Arylation | Similar intrinsic reactivity of C3 and C5 positions. | Install a directing group (e.g., picolinamide, 2-pyridyl) at N1. | The DG forms a stable 5- or 6-membered palladacycle intermediate, forcing functionalization at the C5 position.[12] |
| Reaction targets C5, but C3 is desired. | C5 is the kinetically favored site for metalation/C-H activation. | 1. Block the C5 position with a removable group (e.g., -SiMe₃).2. Choose a DG that specifically favors C3 (less common, requires literature search for specific substrate). | 1. Steric or electronic blocking prevents C5 reaction.2. The geometry of the DG-metal complex may favor the transition state leading to C3 activation. |
| Low Yield / No Reaction | Catalyst incompatibility or poor coordination of the DG. | Screen different catalysts (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂), ligands, and additives (e.g., Ag₂O, Cu(OAc)₂). | Different metals and ligands have different electronic and steric properties, affecting the rate-limiting C-H activation step. |
Key Experimental Protocols
Protocol 1: Regioselective C5-Deprotonation and Alkylation
This protocol describes a general method for functionalizing the C5 position via lithiation, a robust and widely used strategy.[1][6]
Materials:
-
N-substituted pyrazole (1.0 eq)
-
Anhydrous THF
-
n-Butyllithium (nBuLi, 1.1 eq, solution in hexanes)
-
Electrophile (e.g., Iodomethane, Benzaldehyde, 1.2 eq)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted pyrazole and anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the nBuLi solution dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C5 position.
-
Quenching: Add the electrophile dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: The success of this protocol hinges on maintaining strictly anhydrous and anaerobic conditions. Any moisture will quench the nBuLi and the lithiated pyrazole intermediate, leading to low yields.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry Europe. [Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health. [Link]
-
New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Journal of Organic Chemistry. [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]
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New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. ACS Publications. [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
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New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
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Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ACS Publications. [Link]
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Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health. [Link]
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New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Royal Society of Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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N-methylation of pyrazole. Reddit. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrödinger. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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Technical Support Center: Analytical Strategies for Pyrazole Synthesis Impurity Profiling
Introduction: The Critical Role of Purity in Pyrazole Synthesis
Pyrazoles represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, most commonly via methods like the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] While seemingly straightforward, these reactions can generate a complex array of process-related impurities, including regioisomers, unreacted starting materials, intermediates, and various byproducts.[3][5]
The presence of these impurities, even at trace levels, can significantly impact the final product's safety, efficacy, and stability.[6] Consequently, rigorous analytical characterization and impurity profiling are not merely a matter of quality control; they are a fundamental requirement for regulatory compliance and ensuring patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively identify, characterize, and troubleshoot impurities encountered during pyrazole synthesis.
Understanding the Regulatory Landscape
Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances (APIs) and products.[6][7] The ICH Q3A (R2) and Q3B (R2) guidelines are paramount, defining thresholds for reporting, identifying, and qualifying impurities to ensure product safety.[6][8][9]
| Impurity Threshold (ICH Q3A/B) | Action Required | Typical Level |
| Reporting Threshold | The level above which an impurity must be reported in regulatory submissions. | ≥ 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | > 0.10% (for max daily dose ≤ 2g) |
| Qualification Threshold | The level above which an impurity must be assessed for biological safety. | > 0.15% (for max daily dose ≤ 2g) |
| Note: Thresholds can vary based on the maximum daily dose of the drug substance.[6] |
This technical center is designed to provide the analytical strategies necessary to meet and exceed these regulatory expectations.
A Multi-Technique Approach to Impurity Identification
No single analytical technique can comprehensively identify all potential impurities. A robust impurity profiling strategy relies on the orthogonal application of both chromatographic and spectroscopic methods. The following workflow illustrates a typical approach from initial detection to final structural elucidation.
Sources
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde and Structurally Related Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows for diverse substitutions, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the potential biological activities of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, a compound of interest, in relation to other well-characterized pyrazole derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential bioactivities through a detailed examination of structure-activity relationships (SAR) established for analogous compounds.
The Pyrazole Core: A Privileged Scaffold
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that are conducive to binding with various biological targets. The ability to substitute at multiple positions on the pyrazole ring and on appended functionalities allows for the fine-tuning of a compound's pharmacological profile. Marketed drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant are testaments to the therapeutic potential of the pyrazole nucleus.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves a Suzuki coupling reaction between a pyrazole boronic acid derivative and a substituted benzaldehyde.
Caption: General synthetic scheme for this compound.
Comparative Biological Activities
Based on the extensive literature on pyrazole derivatives, we can project the potential biological activities of this compound across several key therapeutic areas.
Anticancer Activity
The pyrazole scaffold is a common feature in many potent anticancer agents.[2][3] The presence of an aryl group at the 5-position of the pyrazole ring is a recurring motif in compounds exhibiting cytotoxic effects.
Structure-Activity Relationship Insights:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring can significantly influence anticancer activity. Electron-withdrawing groups, for instance, have been shown to enhance cytotoxicity in some series.[3] The benzaldehyde moiety in our target compound, with its electron-withdrawing character, could contribute to its potential as an anticancer agent.
-
N-Substitution: The N-methyl group on the pyrazole ring is a common feature in many biologically active pyrazoles and can influence the compound's metabolic stability and binding affinity.
Comparative Data for Anticancer Pyrazoles:
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Pyrazolic Chalcones | Leukemia (K-562, SR), Renal Cancer (UO-31) | 0.04 µM - 11.4 µM | [3] |
| 3-Aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide Hydrazones | Lung Cancer (A549) | High growth inhibitory effect | [3] |
| Benzofuropyrazoles | Erythroleukemia (K562), Lung Cancer (A549) | GI50 = 0.19 - 0.26 µM | [2] |
| 5-Aryl-pyrazole-3-carboxamides | Not specified | Potent leads identified | [4] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example.[3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
Structure-Activity Relationship Insights:
-
Diaryl Pyrazoles: The 3,5-diarylpyrazole scaffold is a classic pharmacophore for COX-2 inhibition. The presence of a phenyl group at the 5-position in our target molecule aligns with this structural feature.
-
Substituents on the Phenyl Ring: Specific substitutions on the phenyl rings can enhance COX-2 selectivity and potency.
Comparative Data for Anti-inflammatory Pyrazoles:
| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings | Reference |
| 1,3,4,5-tetrasubstituted pyrazoles | In vitro anti-inflammatory assay | 93.80% inhibition (comparable to diclofenac) | [5] |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Carrageenan-induced edema | Anti-inflammatory activity comparable to indomethacin | [3] |
| 3,5-Diaryl Pyrazoles | IL-6 and TNF-α inhibition | Active inhibition of inflammatory cytokines | [3] |
| Pyrazolone derivatives | Carrageenan induced rat paw edema | Compound 8d showed 75% inhibition of inflammation | [6] |
Antimicrobial Activity
The pyrazole nucleus is also a promising scaffold for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[1]
Structure-Activity Relationship Insights:
-
Substitutions on the Pyrazole and Phenyl Rings: The antimicrobial spectrum and potency are highly dependent on the substitution patterns. The presence of a benzaldehyde group could offer a site for further derivatization to enhance antimicrobial activity.
-
N-Phenylpyrazole Derivatives: These compounds have shown significant antimicrobial potential.[7]
Comparative Data for Antimicrobial Pyrazoles:
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors | [8] |
| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, fungi | Moderate antimicrobial activity | [1] |
| Pyrazole analogues | E. coli, S. epidermidis, A. niger | MIC as low as 0.25 µg/mL | [9] |
Experimental Protocols
To empirically determine the biological activity of this compound, the following standardized assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess acute anti-inflammatory activity.
Protocol:
-
Animal Model: Use male Wistar rats (150-200g).
-
Grouping: Divide the animals into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Culture: Prepare standardized inoculums of bacterial and fungal strains.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis based on the extensive research on structurally related pyrazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The presence of the N-methylpyrazole core coupled with a 5-substituted benzaldehyde moiety suggests that this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and/or antimicrobial agent. The outlined experimental protocols provide a clear path for the empirical validation of these predicted activities. Further synthesis of derivatives and comprehensive biological screening will be crucial to fully elucidate the therapeutic potential of this and related pyrazole compounds.
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A Comparative Guide to the Cross-Reactivity of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target effects are a leading cause of clinical trial failures, making the early assessment of cross-reactivity a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of the cross-reactivity profiles of analogs based on the 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde scaffold, a privileged structure in modern medicinal chemistry. We will delve into the experimental data that illuminates how subtle molecular modifications can dramatically alter a compound's selectivity, and provide detailed protocols for the key assays used in these evaluations.
The Pyrazole Scaffold: A Versatile Core for Kinase Inhibitors
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural properties make it a highly versatile scaffold in drug design.[1][2] Pyrazole-containing compounds have been successfully developed as inhibitors for a wide range of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.[2][3][4][5][6] The pyrazole moiety can engage in various interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions, contributing to the potency and selectivity of the inhibitor.[3]
Understanding Cross-Reactivity: Why Selectivity Matters
A highly potent drug candidate is of little use if it interacts with numerous unintended targets, leading to unforeseen side effects. This phenomenon, known as cross-reactivity, arises when a compound binds to proteins other than its primary therapeutic target. Assessing a compound's selectivity profile early in development is crucial for identifying potential liabilities and guiding lead optimization efforts. A thorough understanding of a compound's interactions across the kinome, the complete set of protein kinases in the genome, is therefore essential.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
While specific cross-reactivity data for direct analogs of this compound is not extensively available in the public domain, we can draw valuable insights from the broader family of pyrazole-based kinase inhibitors. The following sections will compare different classes of these inhibitors, highlighting how structural modifications influence their selectivity.
The Impact of Substitutions on the Pyrazole Core
Structural modifications to the pyrazole ring and its substituents can have a profound impact on kinase selectivity. For example, the addition of different functional groups can alter the compound's steric and electronic properties, leading to differential binding affinities for various kinases.
One study on aminopyrazole-based inhibitors demonstrated that the planar nature of the pyrazole ring, combined with specific N-linked phenyl structures, led to a remarkable >2800-fold selectivity for c-Jun N-terminal kinase 3 (JNK3) over the closely related p38 kinase.[7] In contrast, a similar indazole-based inhibitor was a potent inhibitor of both kinases, highlighting the critical role of the core scaffold in determining selectivity.[7]
Another study on 3-amino-1H-pyrazole-based inhibitors revealed that even small modifications to the pyrazole ring significantly affected their selectivity profile.[8] For instance, the introduction of a methyl ester dramatically reduced the number of off-target hits while maintaining high potency for the intended target, CDK16.[8]
The following table summarizes the selectivity profiles of several illustrative pyrazole-based inhibitors against a panel of kinases.
| Compound ID | Primary Target(s) | IC50 (nM) against Primary Target(s) | Key Off-Targets and % Inhibition @ 1µM | Reference |
| Compound A | Aurora A/B | 35 (A), 75 (B) | 22 kinases with >80% inhibition | [3] |
| SR-3576 | JNK3 | 7 | p38 (>20,000 nM) | [7] |
| Compound 15y | TBK1 | Not specified | IKKε, IKKα, MLK1, Aurora A with >80% inhibition | [9] |
| Tozasertib | Aurora Kinases | Not specified | CDK16 (KD = 160 nM) | [8] |
Key Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach employing biochemical, biophysical, and cellular assays is essential for a comprehensive evaluation of a compound's selectivity.
Biochemical Assays: Measuring Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.
Experimental Workflow: Kinase Profiling
A high-level workflow for kinase inhibitor profiling.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[10] The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced, and therefore, the kinase activity.[10][11]
-
The luminescence is measured using a plate-reading luminometer.
-
Causality Behind Experimental Choices: The use of a purified kinase panel allows for the direct assessment of a compound's inhibitory activity against a wide range of targets in a controlled environment. The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[10]
Biophysical Assays: Characterizing Binding Interactions
Biophysical assays provide valuable information on the direct binding of a compound to a protein, including affinity, kinetics, and thermodynamics.
Binding Assessment Techniques
Key biophysical methods and their outputs for characterizing compound binding.
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[12][13][14]
-
Immobilization: The target kinase is immobilized on the surface of a sensor chip.[15]
-
Interaction Analysis: A solution containing the test compound is flowed over the sensor surface.
-
Detection: The binding of the compound to the immobilized kinase causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding event, the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D) can be determined.[14]
Causality Behind Experimental Choices: SPR is a powerful technique for obtaining detailed kinetic information about the binding interaction.[12] This information can be crucial for understanding the mechanism of action of an inhibitor and for optimizing its residence time on the target.
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[16]
-
Sample Preparation: The target kinase is placed in the sample cell, and the test compound is loaded into a syringe.
-
Titration: The compound is titrated into the sample cell in a series of small injections.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Thermodynamic Analysis: From the resulting data, the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.[16][17][18][19]
Causality Behind Experimental Choices: ITC is considered the gold standard for measuring binding thermodynamics. It provides a complete thermodynamic profile of the binding interaction, which can be invaluable for understanding the driving forces behind binding and for guiding structure-activity relationship (SAR) studies.
Cellular Assays: Confirming Target Engagement in a Physiological Context
Cellular assays are essential for confirming that a compound can bind to its intended target within the complex environment of a living cell.
CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[20][21]
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[20][22]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[20][23]
Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiologically relevant setting.[20][21] It is a valuable tool for validating the cellular activity of a compound and for bridging the gap between biochemical and phenotypic data.
Workflow for Cellular Target Engagement
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any drug discovery program, a thorough understanding of the cross-reactivity profile of any resulting analogs is essential. By employing a combination of biochemical, biophysical, and cellular assays, researchers can gain a comprehensive understanding of a compound's selectivity and make informed decisions to guide the development of safer and more effective therapeutics. The methodologies and principles outlined in this guide provide a robust framework for the systematic evaluation of the cross-reactivity of pyrazole-based inhibitors and other small molecules.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to the clinic is fraught with challenges. A critical juncture in this path is the translation of promising in vitro results to tangible in vivo efficacy. This is particularly true for the versatile class of pyrazole-based inhibitors, which have shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of pyrazole-based inhibitors, offering experimental insights and data to navigate the complexities of preclinical drug development.
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[5][6] Pyrazole-containing drugs, such as Celecoxib, Sildenafil, and several kinase inhibitors, have already made a significant impact on modern medicine.[2][4][6] However, the promising low micromolar or even nanomolar IC50 values observed in cell-free or cell-based assays do not always guarantee success in animal models.[7][8] This guide will dissect the methodologies for assessing both in vitro and in vivo efficacy, explore the potential reasons for discrepancies, and provide a framework for a more predictive preclinical evaluation.
Section 1: The In Vitro Landscape: Foundational Efficacy and Mechanistic Insights
In vitro studies are the cornerstone of early-stage drug discovery, providing initial proof-of-concept and crucial information about a compound's mechanism of action. For pyrazole-based inhibitors, these assays are designed to assess their direct impact on a molecular target or a specific cellular process.
Key In Vitro Assays for Pyrazole-Based Inhibitors
The choice of in vitro assays depends on the intended therapeutic target of the pyrazole-based inhibitor. For instance, many pyrazole derivatives are developed as kinase inhibitors.[9]
Table 1: Common In Vitro Assays for Pyrazole-Based Inhibitors
| Assay Type | Purpose | Typical Readout | Example Application for Pyrazole Inhibitors |
| Biochemical Assays | To determine direct target engagement and inhibitory potency. | IC50 (half-maximal inhibitory concentration) | Kinase activity assays (e.g., ADP-Glo, Z'-LYTE) to measure the inhibition of a specific kinase by a pyrazole compound.[10] |
| Cell Viability Assays | To assess the cytotoxic or cytostatic effects on cancer cell lines. | GI50 (half-maximal growth inhibition) or IC50 | MTT or CellTiter-Glo assays to determine the anti-proliferative activity of pyrazole derivatives against various cancer cell lines.[11][12][13] |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase. | Percentage of cells in G0/G1, S, and G2/M phases | Flow cytometry analysis of propidium iodide-stained cells treated with a pyrazole inhibitor to see its effect on cell cycle progression.[10][11] |
| Apoptosis Assays | To determine if the compound induces programmed cell death. | Percentage of apoptotic cells (Annexin V positive) | Flow cytometry analysis using Annexin V/PI staining to quantify apoptosis in cells treated with a pyrazole compound.[11] |
| Target Engagement Assays | To confirm that the inhibitor interacts with its intended target within the cell. | Reduction in phosphorylation of a downstream substrate | Western blotting to detect the phosphorylation status of a target kinase's substrate in cells treated with a pyrazole inhibitor.[10] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a standardized method for assessing the effect of a pyrazole-based inhibitor on cancer cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.[11] Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[11]
Visualizing the In Vitro Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel pyrazole-based inhibitor.
Caption: A typical workflow for the in vitro evaluation of pyrazole-based inhibitors.
Section 2: The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays provide a controlled environment to study a compound's activity, in vivo studies in animal models are essential to evaluate its therapeutic potential in a whole organism.[14] These studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro systems.
Common In Vivo Models for Pyrazole-Based Inhibitors
The choice of the animal model is critical and should be relevant to the disease being studied. For anticancer pyrazole derivatives, xenograft models are commonly used.[15]
Table 2: Common In Vivo Models for Evaluating Pyrazole-Based Inhibitors
| Model Type | Description | Key Readouts | Example Application |
| Xenograft Models | Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). | Tumor growth inhibition (TGI), tumor volume, survival rate. | Evaluating the anti-tumor efficacy of a pyrazole-based kinase inhibitor in a mouse model bearing human lung cancer xenografts.[15] |
| Syngeneic Models | Mouse cancer cells are implanted into immunocompetent mice of the same strain. | TGI, immune cell infiltration, cytokine levels. | Assessing the efficacy and immunomodulatory effects of a pyrazole-based inhibitor in a mouse model of melanoma. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers. | Tumor incidence, progression, and response to treatment. | Testing a pyrazole-based inhibitor in a GEMM that spontaneously develops breast cancer.[16] |
| Inflammation Models | Inflammation is induced in animals using agents like carrageenan or collagen. | Paw edema, inflammatory markers, pain response. | Evaluating the anti-inflammatory activity of a pyrazole-based COX-2 inhibitor in a rat paw edema model.[17][18] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a pyrazole-based inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrazole-based inhibitor formulation (e.g., in a suitable vehicle like PEG400/water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the pyrazole inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizing a Key Signaling Pathway Targeted by Pyrazole Inhibitors
Many pyrazole-based inhibitors target protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified kinase signaling pathway that can be inhibited by such compounds.
Caption: Simplified kinase signaling pathway often targeted by pyrazole-based inhibitors.
Section 3: Bridging the Divide: Why In Vitro and In Vivo Results May Differ
The discrepancy between in vitro potency and in vivo efficacy is a significant hurdle in drug development.[7][8][14] Understanding the potential reasons for this disconnect is crucial for designing more predictive preclinical studies.
Table 3: Factors Contributing to In Vitro vs. In Vivo Discrepancies
| Factor | In Vitro Environment | In Vivo Reality | Impact on Efficacy |
| Pharmacokinetics (ADME) | Not applicable. Direct and constant exposure of cells to the compound. | Complex processes of absorption, distribution, metabolism, and excretion determine the drug concentration at the target site.[19] | Poor bioavailability, rapid metabolism, or high plasma protein binding can lead to sub-therapeutic drug levels at the tumor site, resulting in a lack of efficacy despite high in vitro potency.[19] |
| Tumor Microenvironment | Homogeneous cell culture in a 2D monolayer. | Complex 3D architecture with stromal cells, immune cells, extracellular matrix, and hypoxic regions.[16] | The tumor microenvironment can create physical barriers to drug penetration and induce drug resistance mechanisms not present in simple cell cultures. |
| Drug Metabolism | Limited or no metabolic activity. | Extensive metabolism, primarily in the liver, can inactivate the drug or generate toxic metabolites.[20] | A compound that is stable in vitro may be rapidly cleared in vivo, leading to a short half-life and reduced efficacy. |
| Off-Target Effects | May not be apparent in assays focused on a single target. | The compound can interact with multiple targets throughout the body, leading to unforeseen toxicities or altered efficacy. | Off-target toxicities can limit the achievable therapeutic dose, preventing the drug from reaching effective concentrations at the tumor. |
| Host Factors | Absent. | The host's immune system, overall health, and genetic background can influence drug response. | An intact immune system in syngeneic models can contribute to the anti-tumor effect, which is not observed in immunodeficient xenograft models or in vitro. |
Conclusion: Towards a More Predictive Preclinical Strategy
The successful development of pyrazole-based inhibitors hinges on a comprehensive and well-integrated preclinical evaluation strategy. While in vitro assays are indispensable for initial screening and mechanistic studies, they should be viewed as a stepping stone to more physiologically relevant in vivo models. To bridge the gap between the bench and the clinic, researchers should:
-
Integrate ADME and pharmacokinetic studies early in the discovery process. Understanding a compound's metabolic stability and bioavailability is as important as its in vitro potency.
-
Utilize more complex in vitro models, such as 3D spheroids or organoids, which better recapitulate the tumor microenvironment.
-
Select in vivo models that are most relevant to the clinical indication. For immunotherapies, syngeneic or humanized mouse models are more appropriate than xenografts.
-
Correlate pharmacokinetic and pharmacodynamic (PK/PD) data. Measuring drug concentrations at the target site and correlating them with a biomarker of target engagement can provide crucial insights into why a compound may be failing in vivo.
By adopting a more holistic and translational approach, the scientific community can improve the success rate of bringing novel pyrazole-based therapies to patients in need.
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Benchmarking 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune escape.[1][2][3] IDO1 accomplishes this by catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is then converted to kynurenine.[4][5][6] The subsequent depletion of tryptophan and accumulation of kynurenine metabolites within the tumor microenvironment suppresses the proliferation and function of effector T cells, while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu.[7][8][9] Consequently, the development of potent and selective IDO1 inhibitors is an area of intense research aimed at restoring anti-tumor immunity.
This guide provides a comprehensive framework for benchmarking the investigational compound, 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, against a panel of well-characterized, clinical-stage IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. While the pyrazole scaffold is a known pharmacophore in various therapeutic agents, the specific activity of this compound against IDO1 is the central question of this comparative analysis.[10][11] We will detail the requisite biochemical and cell-based assays, explain the rationale behind the experimental design, and present a hypothetical data-driven comparison to guide researchers in evaluating novel IDO1-targeting compounds.
The Competitive Landscape: Established IDO1 Inhibitors
A robust benchmarking study requires comparison against well-validated standards. The following inhibitors have been selected based on their potent and selective inhibition of IDO1 and their progression into clinical trials.
-
Epacadostat (INCB024360): A potent, selective, and competitive inhibitor of IDO1 with an IC50 of approximately 10 nM.[12][13][14] It has been extensively evaluated in numerous clinical trials, making it a crucial benchmark.[15]
-
Navoximod (GDC-0919): An orally bioavailable and potent IDO1 inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[16][17][18] Its distinct chemical structure and clinical investigation provide a valuable comparative data point.[9][19]
-
Linrodostat (BMS-986205): A highly potent, selective, and irreversible inhibitor of IDO1, exhibiting an IC50 of 1.7 nM.[20][21][22] Its irreversible mechanism of action offers a different inhibitory profile for comparison.[23][24]
The IDO1 Signaling Pathway and Point of Inhibition
The therapeutic rationale for IDO1 inhibition is centered on preventing the downstream immunosuppressive effects of tryptophan catabolism. The following diagram illustrates the IDO1 pathway and the mechanism of action of the inhibitors.
Caption: The IDO1 pathway leading to tumor immune escape and the point of therapeutic intervention.
Experimental Design for Comparative Benchmarking
To objectively assess the inhibitory potential of this compound, a two-tiered experimental approach is proposed: a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.
Tier 1: Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]
-
Prepare a stock solution of recombinant human IDO1 enzyme.
-
Prepare a stock solution of L-tryptophan substrate.
-
Prepare serial dilutions of the test compound (this compound) and the reference inhibitors (Epacadostat, Navoximod, Linrodostat) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, IDO1 enzyme, and the diluted inhibitor compounds.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[6]
-
Measure the kynurenine concentration by detecting the absorbance at 321 nm or by using a more sensitive fluorometric or HPLC-based method.[3][25]
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of the inhibitors to block IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.
Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa.[4][13]
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.[4][6]
-
-
Inhibitor Treatment and Kynurenine Measurement:
-
Add serial dilutions of the test and reference inhibitors to the IFNγ-stimulated cells.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS for higher sensitivity and specificity.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the treated cells to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not compound toxicity.
-
-
Data Analysis:
-
Determine the cellular IC50 values by plotting the percentage of kynurenine reduction against the inhibitor concentration.
-
Caption: A streamlined workflow for the comparative benchmarking of IDO1 inhibitors.
Data Summary and Interpretation
The following table presents hypothetical data from the benchmarking experiments to illustrate the comparative analysis.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity (vs. TDO) | Mechanism of Action |
| This compound | 85 | 150 | >100-fold | To be determined |
| Epacadostat | 10 | 12 | >1000-fold | Competitive |
| Navoximod | 7 (Ki) | 75 | High | Competitive |
| Linrodostat | 1.7 | 1.1 | >1000-fold | Irreversible |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against IDO1, with biochemical and cellular IC50 values in the nanomolar range. While less potent than the established inhibitors Linrodostat and Navoximod, its potency is within a relevant range for further investigation. The good correlation between its biochemical and cellular IC50 values suggests efficient cell permeability and target engagement in a cellular environment. A high selectivity against the related enzyme Tryptophan 2,3-dioxygenase (TDO) would be a favorable characteristic, minimizing potential off-target effects.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark the novel compound this compound against established IDO1 inhibitors. The proposed biochemical and cell-based assays provide a robust framework for determining inhibitory potency, cellular efficacy, and selectivity. Based on the hypothetical data, this compound presents as a promising scaffold for the development of new IDO1 inhibitors.
Further studies should focus on elucidating its precise mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) through enzyme kinetics studies. Additionally, assessing its selectivity against IDO2 and a broader panel of kinases and enzymes would be crucial. In vivo studies in syngeneic mouse tumor models would be the next logical step to evaluate its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors. The insights gained from such a structured benchmarking process are invaluable for the rational design and development of the next generation of immuno-oncology therapeutics.
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Richards, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]
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Max Planck Institute of Molecular Physiology. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]
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BPS Bioscience. IDO1 Cell-Based Assay Kit. Available at: [Link]
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Wikipedia. Epacadostat. Available at: [Link]
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Horinouchi, H., et al. (2020). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Journal of Medicine, 87(1), 47-55. Available at: [Link]
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Clinicaltrials.eu. Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Available at: [Link]
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Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 141-153. Available at: [Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(9), e1202543. Available at: [Link]
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Li, F., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(15), 8243. Available at: [Link]
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Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]
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Li, F., et al. (2019). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Chinese Journal of Cancer Research, 31(3), 421-433. Available at: [Link]
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Doi, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(6), 1171-1182. Available at: [Link]
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Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(12), 3520-3530. Available at: [Link]
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available at: [Link]
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Chen, Y., et al. (2022). The Ups, Downs and New Trends of IDO1 Inhibitors. Current Medicinal Chemistry, 29(30), 5035-5055. Available at: [Link]
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Vacchelli, E., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(6), e1449232. Available at: [Link]
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Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Available at: [Link]
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Martinez-Vargas, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(3), M1694. Available at: [Link]
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Al-Soud, Y. A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the vanguard of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil, underscores its therapeutic versatility.[2][3] The specific compound, 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, presents a particularly interesting starting point. It combines the proven pyrazole core with a reactive benzaldehyde group, a versatile synthetic handle that allows for the systematic generation of diverse derivative libraries.
However, in such a well-explored chemical space, establishing true novelty for a new derivative is a rigorous, multi-faceted endeavor. It requires more than simply creating a new molecule; it demands a comprehensive demonstration of unique chemical, synthetic, or functional attributes. This guide provides a robust framework and detailed experimental protocols for critically assessing and validating the novelty of new this compound derivatives.
The Foundation of Novelty: A Tripartite Assessment
A compelling case for the novelty of a new derivative rests on three pillars: Chemical, Synthetic, and Functional novelty. A compound may be considered novel if it satisfies one or more of these criteria when compared against the existing landscape of patented and published molecules.
-
Chemical Novelty: The molecular structure is unprecedented and non-obvious. This is the most fundamental level of novelty, typically established through exhaustive searches of chemical databases (e.g., SciFinder, Reaxys) and patent literature.
-
Synthetic Novelty: The method used to synthesize the derivative is new, more efficient, greener, or enables the creation of structures previously inaccessible.[4] Modern synthetic approaches like microwave-assisted synthesis or multicomponent reactions (MCRs) can offer a novel route to known or new scaffolds.[4][5]
-
Functional Novelty: The derivative exhibits a new biological activity, a significantly improved therapeutic profile (e.g., higher potency, greater selectivity), or an entirely different mechanism of action (MoA) compared to structurally related compounds.
The following workflow diagram illustrates the logical progression from initial synthesis to a final novelty assessment.
Caption: A comprehensive workflow for establishing the novelty of a chemical derivative.
Experimental Protocols for Validating Novelty
The following protocols provide detailed, self-validating methodologies essential for building a robust data package. The causality behind experimental choices is explained to ensure scientific integrity.
Protocol 1: Synthesis and Absolute Structural Confirmation
The trustworthiness of all subsequent biological data hinges on the unambiguous synthesis and characterization of the derivative.
Objective: To synthesize a novel derivative and confirm its structure and purity beyond doubt.
Methodology:
-
Reaction Selection & Synthesis:
-
Choose a reaction based on the desired modification. For the aldehyde on the parent compound, a Knoevenagel-Michael reaction with an active methylene compound (like 3-methyl-1-phenyl-5-pyrazolone) is a common and efficient method to create more complex bis(pyrazolyl)methanes.[6]
-
Example Reaction: To a solution of this compound (1 equivalent) and 3-methyl-1-phenyl-5-pyrazolone (2 equivalents) in ethanol, add a catalytic amount of a base like 2-hydroxyethylammonium acetate.[6] Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Upon reaction completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity (>95%).
-
-
Structural Elucidation (The Self-Validating System):
-
¹H and ¹³C NMR: Acquire spectra to confirm the proton and carbon framework. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new characteristic signals for the added moiety provide primary evidence of a successful reaction.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight, which validates the elemental composition of the new derivative.
-
HPLC Analysis: Use a reverse-phase High-Performance Liquid Chromatography method to establish the final purity of the compound. A single sharp peak indicates a pure substance.
-
Expertise & Causality: Relying on a single piece of analytical data is insufficient. The combination of NMR (structure), MS (mass), and HPLC (purity) creates a self-validating triad. Any inconsistency among these three techniques would immediately flag a potential issue, such as an incorrect structure or the presence of impurities, thereby ensuring the integrity of the compound before it proceeds to biological testing.
Protocol 2: Comparative Biological Activity and Selectivity Profiling
Functional novelty is demonstrated by showing superior or different activity compared to established benchmarks. Pyrazole derivatives are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][7][8]
Objective: To quantify the biological potency and selectivity of the new derivative against relevant reference compounds.
Methodology:
-
Primary Screening: Screen the derivative against a diverse panel of assays relevant to the pyrazole scaffold's known activities (e.g., the NCI-60 cancer cell line panel, a panel of bacterial and fungal strains).
-
Dose-Response Analysis: For any "hits" from the primary screen, perform a dose-response study to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
Prepare a serial dilution of the test compound and reference compounds (e.g., from 100 µM to 1 nM).
-
Incubate with the target cells or enzyme for a defined period.
-
Use an appropriate readout (e.g., CellTiter-Glo® for cell viability, a fluorescence-based enzymatic assay).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.
-
-
Selectivity Profiling: To assess selectivity, test the compound against related off-targets. For an anticancer hit, this could involve testing against a panel of normal, non-cancerous cell lines or a panel of related kinases.
Data Presentation: Comparative Efficacy of Derivative X
| Compound | Target A IC₅₀ (nM) (e.g., Colon Cancer Cell Line) | Off-Target B IC₅₀ (nM) (e.g., Normal Fibroblast Cell Line) | Selectivity Index (IC₅₀ B / IC₅₀ A) |
| New Derivative X | 35 | >10,000 | >285 |
| Reference Compound 1 | 250 | 5,000 | 20 |
| Reference Compound 2 | 80 | 400 | 5 |
This table presents hypothetical data for illustrative purposes.
Trustworthiness: The inclusion of well-characterized reference compounds in every assay is critical. This internal control validates the assay's performance and provides a direct, objective benchmark against which the novelty of the new derivative's performance can be judged. A high Selectivity Index, as shown for "New Derivative X," is a powerful indicator of functional novelty and therapeutic potential.
Conclusion
The assessment of novelty for this compound derivatives is a scientifically demanding process that extends far beyond simple synthesis. It requires a logical and rigorous workflow encompassing precise chemical verification, objective biological comparison, and deep mechanistic insight. By adhering to the principles of expertise, employing self-validating experimental protocols, and grounding all claims in robust, comparative data, researchers can confidently establish the true novelty and potential impact of their discoveries in the competitive field of drug development.
References
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Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Oriental Journal of Chemistry URL: [Link]
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Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
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Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Advanced Scientific Research URL: [Link]
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A Head-to-Head Comparison of Pyrazole and Triazole Analogs in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available scaffolds, pyrazoles and triazoles have distinguished themselves as "privileged structures," frequently employed as bioisosteres for amides and other functional groups.[1] Their value is rooted in their capacity for hydrogen bonding, metabolic stability, and synthetic accessibility.[1] This guide provides a direct comparison of pyrazole and triazole cores, supported by experimental data, to assist researchers in making strategic decisions for their drug discovery programs.
Physicochemical and Biological Properties at a Glance
The subtle yet significant difference between a pyrazole and a triazole core—the number and position of nitrogen atoms within the five-membered ring—influences critical properties like dipole moment, pKa, and hydrogen bonding capacity. These, in turn, impact solubility, membrane permeability, and target engagement.[1]
| Property | Pyrazole (1,2-diazole) | 1,2,3-Triazole | 1,2,4-Triazole | Key Considerations |
| Structure | 1,2-diazole | 1,2,3-triazole | 1,2,4-triazole | The arrangement of nitrogen atoms dictates the dipole moment's vector and the availability of hydrogen bond donors and acceptors.[1] |
| pKa | ~2.5 | ~1.2 (for the N-H tautomer) | ~10.2 (for the N-H tautomer) | The acidity and basicity of the ring system influence salt formation, solubility, and interactions with biological targets.[1] |
| Hydrogen Bonding | 1 donor, 1 acceptor | 1 donor, 2 acceptors | 1 donor, 2 acceptors | The number of hydrogen bond donors and acceptors affects interactions with biological macromolecules.[2] |
| Biological Activities | Anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and more.[3][4][5] | Antifungal, antibacterial, anti-inflammatory, anticancer, and antiviral.[6] | Antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory.[6][7] | Both scaffolds exhibit a broad spectrum of biological activities, with specific applications often dictated by the overall molecular structure. |
Comparative Biological Assays: Case Studies
Direct comparisons of pyrazole and triazole analogs in biological assays provide invaluable insights into their relative performance. Below are summaries of such studies across different therapeutic targets.
Cyclooxygenase-2 (COX-2) Inhibition
In a study aimed at developing selective COX-2 inhibitors for anti-inflammatory applications, a series of diaryl-based pyrazole and triazole derivatives were synthesized and evaluated. The results underscore the significant influence of the heterocyclic core on both potency and selectivity.[8]
Table 1: Comparative COX-2 Inhibition Data [1][8]
| Compound ID | Core Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |
| 4b | Pyrazole | 0.97 | 0.017 | 57.06 |
| 4d | Pyrazole | 5.37 | 0.098 | 54.80 |
| 15a | 1,2,3-Triazole | 0.325 | 0.002 | 162.5 |
| Celecoxib (Reference) | Pyrazole | 4.5 | 0.05 | 90 |
Data extracted from a study on diaryl-based pyrazole and triazole derivatives.[8]
The triazole-containing compound 15a demonstrated the most potent COX-2 inhibition, surpassing the pyrazole analogues and the reference drug, Celecoxib.[1][8] This suggests that for this particular scaffold and target, the triazole core provides a superior arrangement of atoms for optimal interaction with the COX-2 active site.[1]
Inhibition of Mycobacterium tuberculosis UDP-Galactopyranose Mutase (MtbUGM)
A separate investigation into inhibitors of MtbUGM, a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, also offered a platform for comparing pyrazole and triazole cores.[1][9]
Table 2: Comparative MtbUGM Inhibition and Antitubercular Activity [1][9]
| Compound ID | Core Structure | MtbUGM Inhibition (Kᵢ, µM) | M. tuberculosis MIC (µg/mL) |
| MS208 (Lead) | Pyrazole | 100 ± 10 (Mixed-type) | 12.5 |
| DA10 | Pyrazole | 51 ± 4 (Competitive) | >100 |
| DA11 | 1,2,3-Triazole | 140 ± 10 | 50 |
| DA12 | 1,2,3-Triazole | 120 ± 10 | 50 |
| DA13 | 1,2,3-Triazole | 110 ± 10 | 25 |
Data from a study on pyrazole and triazole analogues as MtbUGM inhibitors.[1][9]
In this context, while the pyrazole derivative DA10 showed improved enzyme inhibition with a competitive mechanism, it lacked whole-cell activity.[1] The triazole analogues, although weaker enzyme inhibitors, demonstrated moderate antitubercular activity, suggesting that the triazole core may contribute to better cell penetration or avoidance of efflux in M. tuberculosis.[1]
Mechanism of Action: A Deeper Dive
Triazoles as Antifungal Agents
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[6][7][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane integrity and function, ultimately inhibiting fungal growth.[10][11]
A secondary mechanism of action has also been proposed, involving the induction of oxidative stress through the generation of reactive oxygen species (ROS).[12]
Caption: Mechanism of action of triazole antifungal agents.
Pyrazoles in Cancer Therapy
Pyrazole-containing compounds have shown significant promise as anticancer agents, with several approved drugs targeting various kinases.[3][4] The pyrazole scaffold can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[2] It often facilitates better binding of the drug to the receptor's binding pocket without directly interacting with the target protein.[2]
For instance, pyrazole derivatives have been developed as potent inhibitors of tyrosine kinases, such as EGFR and HER-2, which are often overexpressed in cancer cells.[13]
Caption: Simplified signaling pathway inhibited by pyrazole-based kinase inhibitors.
Experimental Protocols
To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or vehicle (DMSO). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for an additional 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
PGE₂ Quantification: Neutralize the samples with 1 M NaOH and measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the microbial strain overnight and dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Record the MIC value for each compound against the tested microbial strain.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
The decision to utilize a pyrazole or a triazole core in a drug discovery program is a nuanced one, with each scaffold offering a distinct set of advantages.[1] This guide has provided a framework for this decision-making process by presenting head-to-head data, detailing essential experimental protocols, and visualizing the broader biological context. While pyrazoles have a long and successful history in medicinal chemistry, the advent of "click" chemistry has made triazoles an increasingly attractive and synthetically accessible alternative.[1] Ultimately, the optimal choice will depend on the specific therapeutic target and the desired physicochemical and pharmacological profile of the drug candidate.
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Safety Operating Guide
Navigating the Safe Handling of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, a compound of interest in contemporary research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally analogous compounds and established laboratory safety principles to offer a robust framework for its use. Our approach is grounded in the principles of proactive risk mitigation and procedural clarity, ensuring both the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Chemical Profile
Given its structure, this compound combines the chemical functionalities of an aromatic aldehyde and a substituted pyrazole. This informs our understanding of its potential hazards. A safety data sheet for the closely related compound, 3-(1H-Pyrazol-1-yl)benzaldehyde, indicates that it is considered hazardous and may be harmful if swallowed.[1] It is also noted to cause skin and eye irritation.[1] Pyrazole derivatives themselves are a diverse class of compounds with a wide range of pharmacological activities, necessitating careful handling.[2][3][4]
Based on this information, we must treat this compound as a potentially hazardous substance with the following primary concerns:
-
Oral toxicity: May be harmful if ingested.
-
Skin and eye irritation: Direct contact can cause irritation.[1]
-
Respiratory irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]
The following table summarizes the key safety information extrapolated from analogous compounds.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation[1][7] | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][7] | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1] |
| Respiratory Sensitization | May cause respiratory irritation[5][6] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or a chemical fume hood.[1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following recommendations are based on a conservative assessment of the potential hazards.
Mandatory PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[8][9] | Protects against splashes of the compound or solvents, which can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[9] For prolonged handling or when working with solutions, consider double-gloving or using gloves with higher chemical resistance. | Provides a barrier against skin contact, which can cause irritation.[1] Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Protects skin and personal clothing from accidental spills. |
| Footwear | Closed-toe and closed-heel shoes.[8] | Prevents exposure from spills and protects from physical hazards in the lab. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for safe handling. The following step-by-step guide provides a procedural framework for working with this compound.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][11] Keep the container tightly closed when not in use.[1][11]
Step 2: Aliquoting and Weighing
-
Designated Area: Perform all manipulations in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
-
PPE: Don the complete PPE ensemble as described in the table above.
-
Dispensing: Use clean, dedicated spatulas and weighing boats. Avoid generating dust.
-
Closure: Securely close the primary container immediately after use.[11]
Step 3: In-Experiment Use
-
Ventilation: All procedures involving this compound should be carried out in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[12]
-
Minimize Quantities: Work with the smallest amount of the compound necessary for the experiment.[11]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, and reducing agents.[1]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
Minor Spill (in a fume hood):
-
Alert: Inform others in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound can lead to environmental contamination.[12] Therefore, it must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Classification: Classify all materials contaminated with this compound as hazardous waste.[12]
-
Containers: Use dedicated, properly labeled, and sealed containers for solid and liquid waste.[12][13] The label should include "Hazardous Waste" and the full chemical name.[12]
-
Segregation: Keep halogenated and non-halogenated solvent waste in separate containers where possible.[10]
-
Storage: Store waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[12]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
The following diagram outlines the decision-making process for waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
